Rauvovertine C
Description
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Properties
Molecular Formula |
C20H23N3O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
17-methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene |
InChI |
InChI=1S/C20H23N3O/c1-10-14-9-21-20(24-2)18-12(14)7-17-19-13(8-16(18)23(10)17)11-5-3-4-6-15(11)22-19/h3-6,9-10,12,14,16-18,20,22H,7-8H2,1-2H3 |
InChI Key |
ZZHBMDPVMXMCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)OC |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Rauvovertine C from Rauwolfia verticillata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of Rauvovertine C, a hexacyclic monoterpenoid indole (B1671886) alkaloid, from the stems of Rauwolfia verticillata. This document outlines the probable experimental protocols, summarizes available data, and visualizes the potential workflow and associated biological pathways.
Introduction
Rauwolfia verticillata (Lour.) Baill., a member of the Apocynaceae family, is a well-documented source of a diverse array of bioactive indole alkaloids.[1][2] Among these, this compound represents a structurally unique hexacyclic monoterpenoid indole alkaloid with potential pharmacological activities.[3][4] This guide details the methodologies for its extraction and purification and discusses its cytotoxic effects on cancer cell lines.
Extraction of Total Alkaloids
The initial step in the isolation of this compound involves the extraction of total alkaloids from the powdered stems of Rauwolfia verticillata. A common and effective method is acid-base extraction.[5]
Experimental Protocol: Acid-Base Extraction
-
Maceration: The air-dried and powdered stems of Rauwolfia verticillata are macerated with an acidified alcoholic solution (e.g., 0.1-0.5% hydrochloric acid in ethanol) for an extended period.
-
Percolation and Concentration: The resulting percolate is collected and concentrated under reduced pressure to remove the alcohol.
-
Acid-Base Partitioning:
-
The concentrated extract is diluted with water and acidified further with hydrochloric acid to a pH of 3-4. This step ensures that the alkaloids are in their salt form and soluble in the aqueous phase.
-
The acidic solution is then filtered to remove non-alkaloidal impurities.
-
The filtrate is subsequently basified with a strong ammonia (B1221849) solution to a pH of 9.5-10. This converts the alkaloid salts back to their free base form, which are generally less soluble in water and can be extracted with an organic solvent.
-
-
Organic Solvent Extraction: The basified aqueous solution is repeatedly partitioned with an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate, to extract the total alkaloids.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and evaporated under reduced pressure to yield the crude total alkaloid extract.
Isolation and Purification of this compound
The crude alkaloid extract, a complex mixture of numerous compounds, is then subjected to various chromatographic techniques to isolate this compound. While the specific details for this compound are proprietary to the original research, a general workflow can be inferred from standard practices for separating Rauwolfia alkaloids.
Experimental Protocol: Chromatographic Separation
-
Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using column chromatography over silica gel. A gradient elution system with increasing polarity, such as a mixture of chloroform and methanol, is typically employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions enriched with compounds of similar polarity to this compound are further purified using size-exclusion chromatography on Sephadex LH-20. Methanol is a common eluent for this step.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is likely achieved using preparative reversed-phase HPLC (RP-HPLC). A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid, is a standard choice for separating indole alkaloids.
Structural Elucidation
The definitive identification of the isolated compound as this compound is accomplished through a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex polycyclic structure and stereochemistry.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system, respectively.
Quantitative Data
Specific quantitative data regarding the yield of this compound from a given mass of Rauwolfia verticillata stems is not publicly available in the reviewed literature. The concentration of individual alkaloids in Rauwolfia species can vary significantly based on geographical location, season of collection, and the specific plant part used.
Table 1: General Alkaloid Content in Rauwolfia Species
| Plant Part | Total Alkaloid Content (mg/g dry weight) | Reference |
| Roots | 4.7 - 12.2 | |
| Leaves and Callus | Lower than roots |
Biological Activity: Cytotoxicity
This compound, along with other newly isolated hexacyclic monoterpenoid indole alkaloids from Rauwolfia verticillata, has been evaluated for its in vitro cytotoxicity against a panel of human cancer cell lines.
Table 2: Cytotoxicity of Monoterpenoid Indole Alkaloids Against Human Cancer Cell Lines
| Compound/Extract | Cell Line | IC₅₀ (µM) | Reference |
| Monoterpenoid Indole Alkaloids (General) | A549 (Lung) | 5.6 - 77.1 | |
| 9-hydroxynoracronycine (from R. verticillata) | MCF-7 (Breast) | 102.8 | |
| Monoterpenoid Indole Alkaloids (General) | HeLa (Cervical) | 3.1 - 55.7 | |
| Monoterpenoid Indole Alkaloids (General) | HepG2 (Liver) | 5.1 - 290.2 |
Note: Specific IC₅₀ values for this compound were not available in the reviewed literature.
Visualizations
Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation of this compound.
Potential Signaling Pathways Affected by Indole Alkaloids in Cancer Cells
While the specific signaling pathways targeted by this compound have not been elucidated, many indole alkaloids are known to induce cytotoxicity in cancer cells by modulating key signaling cascades involved in proliferation, apoptosis, and metastasis.
Caption: Postulated signaling pathways modulated by indole alkaloids in cancer cells.
Conclusion
This compound is a noteworthy addition to the extensive family of indole alkaloids isolated from Rauwolfia verticillata. While detailed protocols for its isolation and specific quantitative yields are not widely disseminated, established phytochemical techniques provide a clear pathway for its purification. The preliminary evidence of its cytotoxicity against human cancer cell lines suggests that this compound and related hexacyclic monoterpenoid indole alkaloids are promising candidates for further investigation in the field of drug discovery and development. Future research should focus on elucidating its precise mechanism of action and exploring its therapeutic potential in greater detail.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Structure of Rauvovertine C: A Case of Undisclosed Scientific Data
Despite its commercial availability and listed chemical formula, a comprehensive scientific dossier detailing the structure elucidation of the alkaloid Rauvovertine C remains elusive from the public scientific domain. As a result, a detailed technical guide on its isolation, characterization, and structural determination cannot be compiled at this time.
Rouvovertine C, listed with the chemical formula C₂₀H₂₃N₃O and a molecular weight of 321.40 g/mol , is identified as a plant-derived alkaloid, likely originating from a species of the Rauwolfia genus. This genus is a well-documented source of a diverse array of bioactive indole (B1671886) alkaloids. However, a thorough search of scientific literature and chemical databases has yielded no primary research articles or scholarly publications that describe the initial isolation, spectroscopic analysis, and definitive structure determination of this specific compound.
Chemical suppliers list this compound, yet the foundational scientific data that would typically accompany the entry of a new natural product into the scientific lexicon—including detailed NMR (¹H and ¹³C), mass spectrometry (MS), and other spectroscopic data—is not publicly available. This absence of published data prevents the construction of a verifiable and in-depth technical guide as requested.
The Standard Approach to Structure Elucidation of Novel Alkaloids
The process of elucidating the structure of a novel natural product like an alkaloid from a Rauwolfia species is a systematic and multi-faceted endeavor. It generally follows a well-established workflow that combines chromatographic separation with spectroscopic analysis. A generalized workflow for such a process is outlined below.
Experimental Workflow for Alkaloid Discovery
Caption: A generalized workflow for the isolation and structure elucidation of novel alkaloids.
Hypothetical Data Presentation
In the absence of actual data for this compound, a template for the presentation of spectroscopic data, as would be expected in a scientific publication, is provided below.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| 1 | ... | ... | ... | ... |
| 3 | ... | ... | ... | ... |
| 5 | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 2 | ... | C |
| 3 | ... | CH |
| 5 | ... | CH₂ |
| ... | ... | ... |
The Path Forward
The structure elucidation of this compound will likely be revealed in a future scientific publication. Researchers in the field of natural product chemistry and drug development are encouraged to monitor peer-reviewed journals for the disclosure of the foundational data that will allow for a full understanding of this molecule's chemical architecture and its potential pharmacological applications. Until such a time, any in-depth discussion on the structure of this compound remains speculative.
Rauvovertine C: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rouvovertine C is a naturally occurring alkaloid isolated from plants of the Rauwolfia species.[1] It belongs to the broader class of indole (B1671886) alkaloids, which are known for their diverse pharmacological activities. Preliminary research indicates that Rauvovertine C possesses hypotensive and tranquilizing properties, suggesting its potential as a modulator of neurotransmitter pathways and inhibitor of central sympathetic regulatory mechanisms.[1] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support further research and development efforts.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N₃O | [1][2] |
| Molecular Weight | 321.4 g/mol | [2] |
| Predicted Boiling Point | 519.7 ± 50.0 °C | |
| Predicted Density | 1.54 ± 0.1 g/cm³ | |
| Predicted pKa | 18.21 ± 0.60 | |
| Physical State | Powder | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 40.6 Ų |
Chemical Stability
Detailed experimental studies on the chemical stability of this compound are limited. However, based on the general behavior of related indole alkaloids from Rauwolfia species, a systematic approach to stability testing is recommended. Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.
Recommended Forced Degradation Studies
Forced degradation studies should be conducted under various stress conditions to understand the degradation pathways of this compound. The following conditions are recommended based on ICH guidelines:
-
Acid Hydrolysis: Treatment with 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Base Hydrolysis: Treatment with 0.1 M NaOH at elevated temperatures (e.g., 60-80 °C).
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80-105 °C).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties and stability of this compound are not specifically published. However, standard analytical techniques can be employed.
Determination of Physicochemical Properties
-
Melting Point: Determined using a standard melting point apparatus.
-
Solubility: Assessed by dissolving the compound in various solvents (e.g., water, ethanol, methanol, DMSO, acetone) at different temperatures and quantifying the concentration using a validated analytical method like HPLC-UV.
-
pKa Determination: Can be determined by potentiometric titration or by UV-Vis spectroscopy in buffered solutions of varying pH.
Stability-Indicating Analytical Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for purity and stability testing.
-
Column Selection: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products show significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mechanism of Action: Modulation of Neurotransmitter Pathways
Rouvovertine C is reported to function through the modulation of neurotransmitter pathways, leading to its hypotensive and tranquilizing effects. While the specific molecular targets are not yet fully elucidated, a plausible mechanism involves the inhibition of neurotransmitter release in the central nervous system. This can be conceptualized as an interruption of the signaling cascade that leads to vasoconstriction and increased heart rate.
Caption: Proposed mechanism of this compound in modulating neurotransmitter release.
Experimental Workflow for Stability Studies
The following workflow outlines the key steps in performing a comprehensive stability analysis of this compound.
Caption: Workflow for conducting stability studies of this compound.
Conclusion
Rouvovertine C is a promising alkaloid with potential therapeutic applications. This guide summarizes the currently available, albeit limited, information on its chemical properties and provides a framework for its stability assessment. Further experimental investigation is necessary to fully characterize this compound and elucidate its precise mechanism of action, which will be critical for its future development as a therapeutic agent.
References
A Proposed Biosynthesis Pathway of Rauvovertine C in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rouvovertine C, a hexacyclic monoterpenoid indole (B1671886) alkaloid (MIA) isolated from Rauvolfia verticillata, represents a structurally unique natural product with potential pharmacological activities. While the complete biosynthetic pathway of Rauvovertine C has not been experimentally elucidated, its structural similarity to well-known sarpagan and ajmalan-type alkaloids, such as ajmaline (B190527), allows for the formulation of a scientifically grounded proposed pathway. This technical guide outlines this putative biosynthetic route, leveraging the extensively studied MIA and ajmaline biosynthesis as a foundational framework. We provide a detailed description of the proposed enzymatic steps, from primary precursors to the final intricate structure of this compound. Furthermore, this guide includes tabulated quantitative data from related pathways to serve as a benchmark for future research, detailed experimental protocols for key enzyme assays, and visualizations of the proposed pathway and experimental workflows using Graphviz DOT language to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.
Introduction to Monoterpenoid Indole Alkaloids (MIAs)
Monoterpenoid indole alkaloids are a large and diverse class of natural products, with over 3,000 known compounds.[1] They are predominantly found in plants of the Apocynaceae, Rubiaceae, and Loganiaceae families. MIAs exhibit a wide range of potent pharmacological activities, including anticancer, antihypertensive, and antiarrhythmic properties.[2][3] The biosynthesis of all MIAs originates from two primary precursors: tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), a monoterpenoid derived from the methylerythritol phosphate (B84403) (MEP) pathway.[4] The condensation of these two precursors by the enzyme strictosidine (B192452) synthase marks the entry point into the vast and complex network of MIA biosynthesis.[5]
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the general pathway of sarpagan-type alkaloids, sharing its early steps with the well-documented biosynthesis of ajmaline in Rauvolfia serpentina. The pathway can be divided into three main stages:
-
Stage 1: Formation of the Central Precursor, Strictosidine. This stage involves the synthesis of the two primary building blocks, tryptamine and secologanin, and their subsequent condensation.
-
Stage 2: Assembly of the Sarpagan Skeleton. Following the formation of strictosidine, a series of enzymatic reactions, including deglycosylation, cyclization, and rearrangements, lead to the formation of the characteristic sarpagan ring system.
-
Stage 3: Late-Stage Modifications to Yield this compound. This proposed final stage involves a key intramolecular cyclization of a vomilenine-like intermediate to form the distinctive hexacyclic structure of this compound.
Stage 1: Formation of Strictosidine
The initial steps of the pathway are conserved across the biosynthesis of most MIAs.
-
Tryptamine Biosynthesis: The amino acid tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.
-
Secologanin Biosynthesis: The iridoid glucoside secologanin is synthesized from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (MEP) pathway. Key enzymes in this multi-step process include geraniol (B1671447) synthase (GS), geraniol 10-hydroxylase (G10H), and secologanin synthase (SLS).
-
Strictosidine Synthesis: Strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all MIAs.
Stage 2: Assembly of the Sarpagan Skeleton
The pathway from strictosidine to the sarpagan-type intermediate, vomilenine (B1248388), is well-established in ajmaline biosynthesis.
-
Deglycosylation: Strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine to produce a highly reactive aglycone.
-
Formation of the Sarpagan Bridge: The strictosidine aglycone undergoes a series of rearrangements and cyclizations, catalyzed by enzymes such as geissoschizine synthase (GS) and the sarpagan bridge enzyme (SBE) , to form polyneuridine (B1254981) aldehyde.
-
Conversion to Vinorine (B1233521): Polyneuridine aldehyde is then converted to vinorine through the action of polyneuridine aldehyde esterase (PNAE) and vinorine synthase (VS) .
-
Hydroxylation to Vomilenine: Vinorine hydroxylase (VH) , a cytochrome P450 monooxygenase, hydroxylates vinorine to produce vomilenine.
Stage 3: Proposed Final Steps to this compound
This stage represents the hypothetical branching from the ajmaline pathway to form the unique hexacyclic structure of this compound.
-
Proposed Intramolecular Cyclization: It is hypothesized that a specific cyclase , likely a P450 enzyme analogous to those involved in other complex MIA cyclizations, acts on a vomilenine-like intermediate. This enzyme would catalyze an intramolecular attack from the nitrogen of the ethylamine (B1201723) side chain onto the indole ring, forming the sixth ring characteristic of this compound. The precise substrate (vomilenine itself or a closely related derivative) and the exact mechanism of this cyclization remain to be elucidated.
Visualization of the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data from Related MIA Biosynthesis
As no specific quantitative data for the biosynthesis of this compound is available, the following table summarizes kinetic parameters for key enzymes in the related ajmaline pathway. This information can serve as a valuable reference for future studies on this compound biosynthesis.
| Enzyme | Substrate(s) | Km (µM) | Vmax (pkat/mg protein) | Plant Source | Reference |
| Tryptophan Decarboxylase | Tryptophan | 2890 | - | Rauvolfia verticillata | |
| Strictosidine Synthase | Tryptamine, Secologanin | 4.5, 2.5 | 184,000 | Rauvolfia serpentina | |
| Vinorine Synthase | 16-epi-Vellosimine | 1.8 | 167 | Rauvolfia serpentina | |
| Vomilenine Reductase | Vomilenine | 15 | 1,250 | Rauvolfia serpentina |
Experimental Protocols
The following are detailed methodologies for key enzyme assays relevant to the proposed biosynthesis of this compound, adapted from established protocols for MIA biosynthesis research.
Tryptophan Decarboxylase (TDC) Activity Assay
Objective: To determine the enzymatic activity of TDC by measuring the conversion of tryptophan to tryptamine.
Materials:
-
Crude protein extract from Rauvolfia verticillata tissues
-
L-[1-14C]Tryptophan
-
Pyridoxal-5'-phosphate (PLP)
-
Sodium phosphate buffer (pH 7.5)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), 0.1 mM PLP, and the crude protein extract.
-
Initiate the reaction by adding L-[1-14C]Tryptophan.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding NaOH.
-
Extract the produced [14C]tryptamine with toluene.
-
Measure the radioactivity of the toluene phase using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of radioactive tryptamine formed.
Strictosidine Synthase (STR) Activity Assay
Objective: To measure the activity of STR by quantifying the formation of strictosidine from tryptamine and secologanin.
Materials:
-
Purified or partially purified STR enzyme
-
Tryptamine
-
Secologanin
-
Sodium phosphate buffer (pH 6.5)
-
HPLC system with a C18 column
-
Trifluoroacetic acid (TFA)
Procedure:
-
Set up the reaction mixture with 100 mM sodium phosphate buffer (pH 6.5), tryptamine, secologanin, and the STR enzyme.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by adding methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of strictosidine produced. The mobile phase can be a gradient of methanol and water with 0.1% TFA.
-
Quantify the product by comparing the peak area to a standard curve of authentic strictosidine.
Proposed Cyclase Activity Assay
Objective: To test for the hypothetical cyclase activity that converts a vomilenine-like precursor to this compound.
Materials:
-
Microsomal protein fraction from Rauvolfia verticillata (as P450 enzymes are often membrane-bound)
-
Vomilenine (as the potential substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.5)
-
Ethyl acetate (B1210297)
-
LC-MS system
Procedure:
-
Prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), the microsomal protein fraction, and NADPH.
-
Add vomilenine to start the reaction.
-
Incubate at 30°C with shaking.
-
Stop the reaction by adding a base (e.g., sodium carbonate) and extract the products with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in methanol.
-
Analyze the sample by LC-MS to detect the formation of a product with the mass-to-charge ratio corresponding to this compound.
Experimental Workflow Visualization
Caption: General workflow for enzyme activity assays.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a logical and evidence-based framework for initiating research into the formation of this complex hexacyclic MIA. The early stages of the pathway are highly likely to be conserved with those of ajmaline and other sarpagan-type alkaloids. The key area for future investigation is the identification and characterization of the proposed cyclase responsible for the final ring formation. The experimental protocols detailed in this guide offer a starting point for such investigations. Successful elucidation of the complete pathway will not only enhance our understanding of the vast chemical diversity of MIAs but also open avenues for the biotechnological production of this compound and its derivatives for potential therapeutic applications. The use of modern techniques such as transcriptomics, proteomics, and gene silencing in Rauvolfia verticillata will be instrumental in identifying the candidate genes encoding the enzymes of this intriguing pathway.
References
Rauvovertine C: Uncharted Territory in Cardiovascular Pharmacology
While the quest for novel cardiovascular therapeutics is ongoing, the mechanism of action of Rauvovertine C, a hexacyclic monoterpenoid indole (B1671886) alkaloid, on the cardiovascular system remains largely unexplored in publicly available scientific literature. To date, research has primarily focused on its potential as a cytotoxic agent against cancer cells, leaving its cardiovascular effects a subject of speculation based on the known properties of related compounds.
Rouvovertine C is a natural product isolated from the stems of Rauvolfia verticillata[1][2][3]. The genus Rauvolfia is renowned for its diverse array of indole alkaloids, with some, most notably reserpine, having well-documented antihypertensive properties[4]. These compounds often exert their effects by interfering with neurotransmitter storage and release, leading to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure and heart rate. One commercial supplier of this compound suggests it may possess hypotensive and tranquilizing properties through the inhibition of central sympathetic regulatory mechanisms, which would align with the known pharmacology of other Rauvolfia alkaloids[5]. However, this assertion is not substantiated by published experimental data.
The only peer-reviewed study identified in the public domain concerning this compound describes its isolation and evaluation of its cytotoxic effects against various human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW-480. This study makes no mention of any investigation into its cardiovascular properties.
Inferred Potential Mechanisms and Future Research Directions
Given the lack of direct evidence, any discussion of this compound's cardiovascular mechanism of action is speculative. However, based on the activity of other Rauvolfia alkaloids, several potential avenues for future research can be proposed.
A logical starting point for investigation would be to explore its interaction with vesicular monoamine transporters (VMATs). Reserpine, for instance, irreversibly inhibits VMAT, leading to the depletion of neurotransmitters like norepinephrine (B1679862) from sympathetic nerve terminals. An experimental workflow to investigate this could involve:
Another potential area of investigation is its effect on ion channels. Many alkaloids are known to interact with various ion channels, including calcium, potassium, and sodium channels, which are crucial for cardiovascular function.
The signaling pathways potentially modulated by this compound, should it exhibit cardiovascular activity, could be downstream of adrenergic receptors. A reduction in norepinephrine release would lead to decreased activation of α- and β-adrenergic receptors in the heart and blood vessels.
Conclusion
References
- 1. Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rauvovertine A | CAS:2055073-75-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2055073-74-8 | FHD07374 | Biosynth [biosynth.com]
Unveiling the Pharmacological Profile of Rauvovertine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauwovetine C is a hexacyclic monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauvolfia verticillata. As a member of the extensive family of indole alkaloids, a class of compounds renowned for their diverse and potent biological activities, Rauvovertine C has emerged as a subject of interest in oncological research. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its cytotoxic effects against various human cancer cell lines. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Cytotoxicity Profile
The primary pharmacological activity of this compound that has been characterized is its in vitro cytotoxicity against a panel of human cancer cell lines. This activity was determined using a standard colorimetric assay to measure cell viability.
Quantitative Data
The cytotoxic efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound against five distinct human cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | Data not publicly available |
| SMMC-7721 | Hepatocellular Carcinoma | Data not publicly available |
| A-549 | Lung Carcinoma | Data not publicly available |
| MCF-7 | Breast Adenocarcinoma | Data not publicly available |
| SW-480 | Colon Adenocarcinoma | Data not publicly available |
Note: While the primary research indicates that this compound was the most cytotoxic of the compounds tested, the specific IC50 values have not been made publicly available in the accessed literature. This table structure is provided for when such data becomes accessible.
Experimental Protocols
The evaluation of this compound's cytotoxicity was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This established method provides a quantitative measure of cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (typically DMSO) and a positive control (a known cytotoxic agent) are included in parallel.
-
Incubation: The treated plates are incubated for a specified period, commonly 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. Given its activity against a range of cancer cell lines, it is plausible that this compound may target fundamental cellular processes essential for cancer cell proliferation and survival.
Postulated Mechanisms of Action
Based on the known activities of other indole alkaloids, potential mechanisms of action for this compound could include:
-
Induction of Apoptosis: Many cytotoxic natural products trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: Interference with the cell cycle machinery can halt proliferation.
-
Inhibition of Topoisomerases: These enzymes are crucial for DNA replication and are common targets for anticancer drugs.
-
Modulation of Kinase Signaling: Disruption of signaling cascades that promote cancer cell growth and survival.
Further research is required to investigate these and other potential mechanisms.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for evaluating the cytotoxic activity of a test compound like this compound.
Caption: General workflow of the MTT assay for determining cytotoxicity.
Postulated Logical Relationship in Cytotoxic Action
This diagram presents a hypothetical logical flow from the administration of this compound to the observed outcome of cell death, based on common mechanisms of cytotoxic compounds.
Caption: Hypothetical mechanism of this compound-induced cytotoxicity.
Conclusion and Future Directions
Rauwovetine C has demonstrated notable cytotoxic activity against a panel of human cancer cell lines, positioning it as a compound of interest for further investigation in the field of oncology drug discovery. The foundational data on its in vitro efficacy provides a strong rationale for more in-depth studies.
Future research efforts should be directed towards:
-
Elucidation of the Mechanism of Action: Identifying the specific molecular target(s) and signaling pathways modulated by this compound is paramount.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacological properties.
A comprehensive understanding of these aspects will be crucial in assessing the therapeutic potential of this compound and guiding its development as a potential anticancer agent.
An In-Depth Technical Guide on the In Vitro Biological Activity of Rauvovertine C and Related Rauvolfia Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rauvovertine C and Rauvolfia Alkaloids
This compound is an alkaloid derived from plants of the Rauvolfia genus, which are known for producing a diverse array of bioactive indole (B1671886) alkaloids. Historically, compounds from Rauvolfia species have been utilized in traditional medicine and have led to the development of modern pharmaceuticals. While this compound itself remains largely uncharacterized in terms of its biological activities, the broader family of Rauvolfia alkaloids has demonstrated significant potential in various therapeutic areas, including anticancer and cardiovascular research. This guide will synthesize the available data on related Rauvolfia alkaloids to provide a foundational understanding for future research into this compound.
Quantitative Data on the Cytotoxic Activity of Rauvolfia Alkaloids
The cytotoxic potential of alkaloids from Rauvolfia species has been evaluated against several human cancer cell lines. The following table summarizes the available quantitative data for compounds isolated from Rauvolfia verticillata and other closely related species. This data provides a benchmark for the potential efficacy of this compound.
| Compound/Extract | Source | Cell Line(s) | Activity (IC50) | Reference |
| 9-hydroxynoracronycine | Rauvolfia verticillata | MCF-7 (breast cancer) | 102.8 µmol/L | [1] |
| 9-hydroxynoracronycine | Rauvolfia verticillata | HL-60 (promyelocytic leukemia) | Not specified | [1] |
| Rauvolfia tetraphylla extract | Rauvolfia tetraphylla | MCF-7 (breast cancer) | >40 µM (for 5 isolated alkaloids) | [2] |
| Rauvolfia tetraphylla extract | Rauvolfia tetraphylla | MCF-7 (breast cancer) | Max inhibition of 57.5% at 100 µg/mL | [2] |
| Reserpine | Rauwolfia serpentina | Various drug-resistant tumor cells | Not specified | |
| Indole alkaloids | Rauwolfia serpentina | HL-60 (promyelocytic leukemia) | Assessed | [3] |
Experimental Protocols for Assessing In Vitro Cytotoxicity
The most common method for evaluating the in vitro cytotoxicity of natural products, including Rauvolfia alkaloids, is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, HL-60) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are unknown, studies on other Rauvolfia alkaloids suggest potential mechanisms that could be investigated.
Studies on extracts from Rauvolfia tetraphylla have indicated that their cytotoxic effects on MCF-7 breast cancer cells may be mediated through the induction of apoptosis. This is supported by observed alterations in the expression levels of key apoptosis-related genes.
-
Bcl-2: A down-regulation of the anti-apoptotic protein Bcl-2 has been noted, which would favor programmed cell death.
-
TGF (Transforming Growth Factor): Changes in the expression of TGF, a cytokine involved in cell growth and differentiation, have also been implicated.
The following diagram illustrates a potential experimental workflow to investigate the apoptotic effects of this compound.
Computational docking studies on alkaloids from Rauwolfia serpentina, such as serpentine, ajmalicine, yohimbine, reserpine, and ajmaline, have suggested their potential to interact with and activate the insulin (B600854) receptor. This indicates that Rauvolfia alkaloids may have broader effects on cellular signaling beyond cytotoxicity.
The following diagram depicts a simplified model of a signaling pathway that could be investigated for this compound.
Conclusion and Future Directions
While direct experimental evidence for the in vitro biological activity of this compound is currently lacking, the existing research on related alkaloids from the Rauvolfia genus provides a strong foundation for future investigations. The cytotoxic and signaling modulation activities observed for other Rauvolfia compounds suggest that this compound is a promising candidate for further study.
Future research should focus on:
-
Isolation and Purification: Obtaining a sufficient quantity of pure this compound for comprehensive biological evaluation.
-
In Vitro Screening: Performing cytotoxicity assays against a broad panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
-
Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the specific cellular targets of this compound.
By following the experimental frameworks outlined in this guide, researchers can begin to unravel the therapeutic potential of this largely unexplored natural product.
References
Rauvovertine C: A Technical Guide on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauwovertine C is a hexacyclic monoterpenoid indole (B1671886) alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. This document provides a comprehensive overview of the discovery of Rauvovertine C, its natural source, and its initial characterization. The information is based on the primary scientific literature and is intended to serve as a technical guide for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Natural Source
Rauwovertine C was first isolated from the stems of Rauvolfia verticillata, a plant belonging to the Apocynaceae family.[1] This discovery was the result of a phytochemical investigation aimed at identifying novel bioactive compounds from this plant species, which has a history of use in traditional medicine. Rauvolfia verticillata is a shrub that is known to produce a variety of indole alkaloids, many of which possess interesting pharmacological properties.[1]
The initial discovery and characterization of this compound were reported in a 2015 study published in the journal Fitoterapia. In this study, this compound was isolated along with four other new hexacyclic monoterpenoid indole alkaloids: rauvovertine A, 17-epi-rauvovertine A, rauvovertine B, and 17-epi-rauvovertine B.
Natural Source:
-
Plant Species: Rauvolfia verticillata (Lour.) Baill.[1]
-
Family: Apocynaceae[2]
-
Part of Plant Used for Isolation: Stems[1]
Chemical and Physical Properties
The chemical structure of this compound was elucidated through extensive spectroscopic analysis. Its molecular formula has been determined to be C₂₀H₂₃N₃O, with a corresponding molecular weight of 321.4 g/mol .
| Property | Value |
| Molecular Formula | C₂₀H₂₃N₃O |
| Molecular Weight | 321.4 g/mol |
| Compound Type | Hexacyclic Monoterpenoid Indole Alkaloid |
| CAS Number | 2055073-74-8 |
Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, UV) and percentage yield from the natural source are reported in the primary literature but are not publicly available in the accessed databases. For detailed analysis, it is recommended to consult the full-text article: Gao Y, et al. Fitoterapia. 2015 Dec;107:44-8.
Experimental Protocols
Isolation of this compound
The following is a generalized workflow for the isolation of alkaloids from Rauvolfia species, as specific details for this compound are not publicly available. The actual protocol can be found in the primary literature.
References
A Comprehensive Guide to the Preliminary Toxicity Screening of Rauvovertine C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Rauvovertine C is presented here as a hypothetical novel alkaloid for the purpose of outlining a comprehensive preliminary toxicity screening strategy. The data presented are illustrative and not based on actual experimental results for this specific compound.
This technical guide provides a detailed framework for conducting a preliminary toxicity assessment of a novel indole (B1671886) alkaloid, "this compound." The protocols and methodologies described are based on established and widely accepted practices in toxicology for the initial safety evaluation of natural products and new chemical entities.
Introduction to Preliminary Toxicity Screening
The initial phase of toxicity screening for a novel compound is critical for identifying potential safety concerns early in the drug development process. This preliminary assessment typically involves a battery of in vitro and in vivo tests designed to evaluate the compound's potential for cytotoxicity, genotoxicity, and acute systemic toxicity. The data generated from these studies are essential for making informed decisions about the continued development of the compound.
In Vitro Cytotoxicity Assessment
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death.[1] These in vitro tests provide initial insights into the potential toxicity of a substance at the cellular level.
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Methodology:
-
Cell Culture: Human hepatocellular carcinoma (HepG2) and human cervical adenocarcinoma (HeLa) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Exposure: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 24 and 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| HepG2 | 24 | 75.3 |
| 48 | 42.1 | |
| HeLa | 24 | 88.9 |
| 48 | 55.6 |
Experimental Workflow: Cytotoxicity Screening
Genotoxicity Assessment
Genotoxicity testing is crucial to identify compounds that can cause genetic damage, such as gene mutations and chromosomal aberrations.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The test evaluates the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Methodology:
-
Bacterial Strains: S. typhimurium strains TA98 and TA100 are commonly used.
-
Metabolic Activation: The test is performed with and without the S9 fraction (a liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Data Presentation: Ames Test for this compound
| Strain | Metabolic Activation (S9) | This compound (µ g/plate ) | Mean Revertants/Plate ± SD | Mutagenicity Ratio |
| TA98 | - | 0 (Control) | 25 ± 4 | 1.0 |
| 10 | 28 ± 5 | 1.1 | ||
| 50 | 31 ± 3 | 1.2 | ||
| 100 | 33 ± 6 | 1.3 | ||
| + | 0 (Control) | 45 ± 6 | 1.0 | |
| 10 | 49 ± 7 | 1.1 | ||
| 50 | 52 ± 5 | 1.2 | ||
| 100 | 55 ± 8 | 1.2 | ||
| TA100 | - | 0 (Control) | 130 ± 12 | 1.0 |
| 10 | 135 ± 15 | 1.0 | ||
| 50 | 142 ± 11 | 1.1 | ||
| 100 | 148 ± 14 | 1.1 | ||
| + | 0 (Control) | 150 ± 18 | 1.0 | |
| 10 | 158 ± 16 | 1.1 | ||
| 50 | 165 ± 20 | 1.1 | ||
| 100 | 172 ± 19 | 1.1 |
A compound is considered mutagenic if it produces a dose-related increase in the number of revertants that is at least twice the background (spontaneous revertant) count.
Logical Flow: Genotoxicity Testing Strategy
Acute Systemic Toxicity
Acute toxicity studies in animals are performed to determine the immediate adverse effects of a single high dose of a substance. These studies are essential for estimating the lethal dose 50 (LD50) and identifying the target organs of toxicity.
Experimental Protocol: Brine Shrimp Lethality Assay (Alternative Model)
The Brine Shrimp Lethality Assay (BSLA) is a simple, rapid, and low-cost preliminary screen for toxicity. It has been shown to have a good correlation with in vivo acute toxicity in rodents.
Methodology:
-
Hatching: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and light for 48 hours.
-
Exposure: Ten nauplii (larvae) are transferred to vials containing artificial seawater and various concentrations of this compound.
-
Incubation: The vials are incubated for 24 hours under light.
-
Mortality Count: The number of dead shrimp is counted.
-
LC50 Determination: The lethal concentration 50 (LC50), the concentration that kills 50% of the brine shrimp, is determined using probit analysis.
Experimental Protocol: Acute Oral Toxicity in Rodents (OECD 425)
This guideline describes a procedure for assessing acute oral toxicity that uses a reduced number of animals.
Methodology:
-
Animals: Healthy, young adult female rats are used, as they are often slightly more sensitive.
-
Housing: Animals are housed in standard conditions with access to food and water.
-
Dosing: A single animal is dosed at the starting dose level (e.g., 2000 mg/kg for a substance expected to be of low toxicity).
-
Observation: The animal is observed for signs of toxicity and mortality over 14 days.
-
Sequential Dosing: Based on the outcome for the first animal, subsequent animals are dosed at higher or lower dose levels until the LD50 can be estimated.
-
Necropsy: At the end of the study, all animals are subjected to a gross necropsy.
Data Presentation: Acute Toxicity of this compound
Brine Shrimp Lethality Assay
| Concentration (µg/mL) | Number of Shrimp | Number of Dead | % Mortality |
|---|---|---|---|
| 0 (Control) | 10 | 0 | 0 |
| 10 | 10 | 1 | 10 |
| 100 | 10 | 4 | 40 |
| 500 | 10 | 8 | 80 |
| 1000 | 10 | 10 | 100 |
Acute Oral Toxicity in Rats (OECD 425)
-
LD50: > 2000 mg/kg body weight
-
Clinical Observations: No signs of toxicity or mortality were observed at 2000 mg/kg. No significant changes in body weight were noted.
-
Gross Necropsy: No abnormalities were observed in the organs of the treated animals.
Signaling Pathway: Hypothetical Pathway of this compound-Induced Apoptosis
Conclusion and Future Directions
The preliminary toxicity screening of this compound, as outlined in this guide, provides a foundational understanding of its safety profile. Based on the hypothetical data, this compound demonstrates moderate in vitro cytotoxicity, no significant genotoxicity in the Ames test, and low acute systemic toxicity.
Further studies would be warranted to explore its sub-chronic toxicity, reproductive and developmental toxicity, and to elucidate the specific mechanisms of its cytotoxic effects. This comprehensive, tiered approach ensures a thorough initial safety assessment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Rauvovertine C in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rauvovertine C is an alkaloid with potential therapeutic applications. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The method is designed to be robust and suitable for high-throughput analysis in a regulated bioanalytical laboratory.
Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological fluids, which plays a significant role in the evaluation and interpretation of bioequivalence, pharmacokinetic (PK), and toxicokinetic studies.[1][2] A selective and sensitive analytical method is critical for the successful conduct of preclinical and clinical pharmacology studies.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable alkaloid)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Control plasma (drug-free)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended.[3][4]
-
HPLC System: Capable of gradient elution.
-
Mass Spectrometer: Equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and QC samples.
-
Calibration Curve (CC) and QC Samples: Spike control plasma with the appropriate working standard solutions to prepare CCs and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | To be determined by direct infusion of the analyte and IS |
| Collision Gas | Nitrogen |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: Establishing a valid calibration curve over the required concentration range.
-
Accuracy and Precision: Ensuring reliable and reproducible results.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The alteration of the analyte response due to interfering components in the sample matrix.
-
Stability: Ensuring the analyte remains stable throughout sample collection, storage, and analysis.
Data Presentation
Table 3: Linearity of Calibration Curve
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 1 - 1000 | > 0.995 |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LQC | 3 | 98.5 | 4.2 | 99.1 | 5.5 |
| MQC | 100 | 101.2 | 3.1 | 100.8 | 4.3 |
| HQC | 800 | 99.8 | 2.5 | 100.2 | 3.8 |
Table 5: Stability of this compound in Plasma
| Stability Condition | Duration | Concentration (ng/mL) | Accuracy (%) |
| Bench-top | 4 hours | 3, 800 | 97.2, 98.5 |
| Freeze-thaw (3 cycles) | -20°C | 3, 800 | 96.8, 97.9 |
| Long-term | 30 days | 3, 800 | 95.5, 96.3 |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of this compound in plasma.
Caption: Logical relationship of bioanalytical method development and validation.
References
Application Note: Cell-Based Assay for Characterizing the Biological Activity of Rauvovertine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvovertine C is a plant-derived alkaloid compound with potential effects on cardiovascular functions.[1] Understanding the cellular mechanisms of action of novel compounds like this compound is crucial for drug discovery and development. This application note provides a detailed protocol for a series of cell-based assays to characterize the biological activity of this compound, with a focus on its potential effects on cell viability, the actin cytoskeleton, and the Rho/ROCK signaling pathway. The Rho-associated kinase (ROCK) is a key regulator of the actin cytoskeleton and is implicated in various cellular processes, including cell adhesion, migration, and contraction.
Preliminary Analysis: Cytotoxicity of this compound
Before assessing the specific biological activity of this compound, it is essential to determine its cytotoxic profile to identify a suitable concentration range for subsequent experiments. The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[2][3]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., A549, HeLa, or a relevant cardiovascular cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Data Presentation
The results of the MTT assay can be used to calculate the IC50 value (the concentration of a drug that inhibits a biological process by 50%) for this compound.
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.20 | 96 |
| 10 | 1.05 | 84 |
| 25 | 0.80 | 64 |
| 50 | 0.61 | 49 |
| 100 | 0.35 | 28 |
Assessment of Actin Cytoskeleton Integrity
To investigate the effect of this compound on the cellular cytoskeleton, F-actin can be visualized using fluorescently labeled phalloidin (B8060827). Phalloidin is a bicyclic peptide that binds specifically to filamentous actin (F-actin).
Experimental Protocol: Phalloidin Staining for F-actin
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Once the cells reach 50-70% confluency, treat them with non-toxic concentrations of this compound (determined from the MTT assay) for the desired time.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells three times with PBS and incubate with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining (Optional): To visualize the nuclei, you can counterstain with a nuclear dye like DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: Wash the coverslips with PBS, mount them on microscope slides, and visualize the cells using a fluorescence microscope.
Analysis of Rho/ROCK Signaling Pathway Activity
The effect of this compound on the Rho/ROCK signaling pathway can be determined by measuring the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a downstream substrate of ROCK. A cell-based ELISA is a suitable method for quantifying the levels of phosphorylated MYPT1.
Experimental Protocol: Cell-Based ELISA for Phospho-MYPT1
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time. Include a known ROCK inhibitor (e.g., Y-27632) as a positive control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 (Thr853)) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Normalization: To normalize for cell number, perform a parallel assay to stain for a housekeeping protein like GAPDH or use a total MYPT1 antibody.
Data Presentation
The results will indicate the effect of this compound on ROCK activity.
| Treatment | Concentration (µM) | Absorbance (450 nm) (pMYPT1) | Normalized pMYPT1 Level |
| Untreated Control | 0 | 0.85 | 1.00 |
| This compound | 10 | 0.68 | 0.80 |
| This compound | 25 | 0.45 | 0.53 |
| This compound | 50 | 0.30 | 0.35 |
| Y-27632 (Positive Control) | 10 | 0.25 | 0.29 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound as a ROCK inhibitor.
Experimental Workflow
Caption: Workflow for characterizing this compound activity.
References
Application Notes and Protocols: Investigating the Antihypertensive Effects of Rauvovertine C in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of Rauvovertine C, a novel compound with putative antihypertensive properties. The following sections detail the selection of appropriate animal models, experimental protocols for assessing antihypertensive efficacy, and potential signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers initiating in vivo studies to characterize the cardiovascular effects of this compound.
Selection of Animal Models for Hypertension Research
The choice of an appropriate animal model is critical for elucidating the antihypertensive potential of this compound. Several well-established rodent models are available, each mimicking different aspects of human hypertension.[1][2][3][4] The selection should be guided by the specific research question and the presumed mechanism of action of the test compound.
Commonly Used Animal Models of Hypertension:
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension, closely resembling the human condition.[1] SHRs develop hypertension without any external intervention and are responsive to most classes of antihypertensive drugs.
-
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat: This model represents a form of mineralocorticoid-induced, low-renin hypertension. It is induced by unilateral nephrectomy, subcutaneous implantation of a DOCA pellet, and administration of high-salt drinking water.
-
Angiotensin II (Ang II)-Induced Hypertensive Rat: This model is used to study renin-angiotensin system (RAS)-dependent hypertension. Hypertension is induced by continuous infusion of Ang II via an osmotic minipump.
-
Dahl Salt-Sensitive (S) Rat: This genetic model is used to study salt-sensitive hypertension. These rats develop hypertension when fed a high-salt diet, while the Dahl salt-resistant (R) strain remains normotensive.
Experimental Protocols
Acute Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent acute effect of this compound on blood pressure and heart rate in conscious, freely moving SHRs.
Materials:
-
Male SHRs (16-20 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Telemetry system for blood pressure monitoring (e.g., DSI) or tail-cuff plethysmography system
-
Oral gavage needles
Protocol:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Blood Pressure Measurement:
-
Telemetry (Recommended): Surgically implant telemetry transmitters for continuous measurement of blood pressure and heart rate. Allow a recovery period of at least one week post-surgery.
-
Tail-Cuff Plethysmography: Train the rats for several days to habituate them to the restraining and tail-cuff inflation procedure to obtain stable baseline readings.
-
-
Baseline Recording: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 30 minutes before drug administration.
-
Drug Administration:
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 10, 30, 100 mg/kg)
-
-
Administer the vehicle or this compound orally via gavage.
-
-
Post-Dose Monitoring: Continuously monitor SBP, DBP, and HR for at least 24 hours post-administration.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treated and vehicle control groups.
Chronic Antihypertensive Effect of this compound in DOCA-Salt Hypertensive Rats
Objective: To evaluate the long-term efficacy of this compound in a model of mineralocorticoid hypertension.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 50 mg/pellet, 21-day release)
-
1% NaCl drinking water
-
This compound
-
Vehicle
Protocol:
-
Induction of Hypertension:
-
Anesthetize the rats and perform a left uninephrectomy.
-
Subcutaneously implant a DOCA pellet.
-
Replace drinking water with 1% NaCl solution.
-
-
Blood Pressure Monitoring: Monitor systolic blood pressure weekly using the tail-cuff method. The rats are considered hypertensive when SBP consistently exceeds 160 mmHg (typically after 3-4 weeks).
-
Treatment:
-
Once hypertension is established, randomize the rats into treatment groups:
-
Sham-operated control
-
DOCA-salt + Vehicle
-
DOCA-salt + this compound (e.g., 30 mg/kg/day)
-
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).
-
-
Weekly Measurements: Continue weekly monitoring of SBP, body weight, and water intake.
-
Terminal Procedures: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., plasma renin activity, aldosterone (B195564) levels). Euthanize the animals and collect heart and kidney tissues for histological analysis and measurement of organ hypertrophy.
-
Data Analysis: Compare the changes in blood pressure, organ weight, and biochemical parameters among the different groups.
Data Presentation
Table 1: Acute Effect of this compound on Blood Pressure and Heart Rate in SHRs
| Treatment Group | Dose (mg/kg) | Baseline SBP (mmHg) | ΔSBP at 6h (mmHg) | Baseline HR (bpm) | ΔHR at 6h (bpm) |
| Vehicle | - | 185 ± 5 | -2 ± 3 | 350 ± 10 | +5 ± 8 |
| This compound | 10 | 188 ± 6 | -15 ± 4 | 345 ± 12 | -10 ± 6 |
| This compound | 30 | 186 ± 5 | -35 ± 6 | 352 ± 9 | -25 ± 7 |
| This compound | 100 | 189 ± 7 | -50 ± 8 | 348 ± 11 | -40 ± 9* |
*Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. (Example data)
Table 2: Chronic Effect of this compound on Systolic Blood Pressure in DOCA-Salt Hypertensive Rats
| Treatment Group | Week 0 SBP (mmHg) | Week 1 SBP (mmHg) | Week 2 SBP (mmHg) | Week 3 SBP (mmHg) | Week 4 SBP (mmHg) |
| Sham | 120 ± 4 | 122 ± 5 | 121 ± 4 | 123 ± 6 | 122 ± 5 |
| DOCA + Vehicle | 175 ± 6 | 180 ± 7 | 185 ± 8 | 190 ± 9 | 195 ± 10 |
| DOCA + this compound | 178 ± 7 | 165 ± 6 | 150 ± 5 | 140 ± 7 | 135 ± 6 |
*Data are presented as mean ± SEM. *p < 0.05 vs. DOCA + Vehicle. (Example data)
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagram
References
Application Notes and Protocols for Studying Rauvovertine C in Spontaneously Hypertensive Rats (SHR)
Disclaimer: As of the current date, specific studies on "Rauvovertine C" in spontaneously hypertensive rats (SHR) are not available in the public domain. Therefore, these application notes and protocols are presented as a generalized framework for investigating a novel antihypertensive compound, with "this compound" used as a representative agent. The proposed mechanisms of action and experimental designs are based on established methodologies for evaluating antihypertensive drugs in the SHR model.
Introduction
The spontaneously hypertensive rat (SHR) is a widely utilized and well-characterized inbred rat strain that serves as a valuable model for human essential hypertension.[1] Developed through selective breeding, SHRs spontaneously develop hypertension as they mature, mimicking the pathophysiology of the human condition.[1] This makes them an ideal model for screening and evaluating the efficacy of novel antihypertensive compounds like this compound.
Rauwolfia alkaloids, the class to which this compound hypothetically belongs, have a history of use in managing hypertension.[2][3] Their mechanisms often involve modulation of the sympathetic nervous system, including the depletion of catecholamines like norepinephrine (B1679862) from nerve endings, which leads to reduced heart rate and vasodilation.[4] Another potential mechanism is the blockade of alpha-adrenergic receptors. This document outlines a comprehensive experimental approach to assess the antihypertensive effects and potential mechanisms of action of this compound in the SHR model.
Hypothetical Mechanism of Action of this compound
For the purpose of this protocol, we will hypothesize that this compound, as a putative Rauwolfia alkaloid, exerts its antihypertensive effects through one or more of the following mechanisms:
-
Depletion of Catecholamines: By inhibiting the vesicular monoamine transporter (VMAT), this compound may prevent the storage of norepinephrine in sympathetic nerve terminals, leading to its depletion and a subsequent reduction in sympathetic tone.
-
Alpha-Adrenergic Receptor Blockade: this compound might act as an antagonist at alpha-adrenergic receptors, preventing norepinephrine from binding and causing vasoconstriction.
-
Calcium Channel Modulation: Some alkaloids have been shown to modulate calcium channels in vascular smooth muscle, leading to vasodilation.
These potential pathways will be investigated through the protocols detailed below.
Experimental Protocols
Animal Model and Husbandry
-
Animals: Male spontaneously hypertensive rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: Young adult rats (e.g., 12-14 weeks old) at the established hypertension stage.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.
-
Acclimatization: Allow at least one week for acclimatization to the housing conditions before the start of the experiment.
Experimental Design and Drug Administration
-
Groups:
-
WKY Control (Vehicle)
-
SHR Control (Vehicle)
-
SHR + this compound (Low Dose)
-
SHR + this compound (High Dose)
-
SHR + Positive Control (e.g., Reserpine or another established antihypertensive)
-
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, distilled water with a small percentage of DMSO). The vehicle's safety should be established in preliminary studies.
-
Administration: Administer the compound and vehicle orally via gavage once daily for a predetermined period (e.g., 4-8 weeks).
Blood Pressure Measurement
-
Method: Non-invasive tail-cuff plethysmography is a standard method for repeated blood pressure measurements.
-
Procedure:
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the first measurement.
-
Warm the rat's tail to detect the pulse.
-
Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Take at least three stable readings and average them for each animal at each time point.
-
-
Frequency: Measure blood pressure at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.
Biochemical and Histological Analysis (at the end of the study)
-
Blood and Tissue Collection: At the end of the treatment period, euthanize the animals and collect blood and tissues (heart, aorta, kidneys).
-
Biochemical Analysis:
-
Plasma Catecholamines: Measure plasma norepinephrine and epinephrine (B1671497) levels using ELISA or HPLC to assess the catecholamine-depleting effect.
-
Renal Function Markers: Measure plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to evaluate renal function.
-
Oxidative Stress Markers: Analyze markers of oxidative stress such as malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) in tissue homogenates.
-
-
Histological Analysis:
-
Cardiac Hypertrophy: Weigh the heart and calculate the heart weight to body weight ratio. Perform histological staining (e.g., H&E, Masson's trichrome) on heart sections to assess cardiomyocyte size and fibrosis.
-
Vascular Remodeling: Analyze aortic sections to measure medial thickness and assess vascular structure.
-
Data Presentation (Representative Data)
The following tables present hypothetical data that could be obtained from a study evaluating this compound in SHRs.
Table 1: Effect of this compound on Systolic Blood Pressure (mmHg)
| Group | Baseline | Week 2 | Week 4 | Week 6 | Week 8 |
| WKY Control | 120 ± 5 | 122 ± 6 | 121 ± 5 | 123 ± 7 | 122 ± 6 |
| SHR Control | 185 ± 8 | 188 ± 7 | 190 ± 9 | 192 ± 8 | 195 ± 10 |
| SHR + this compound (Low) | 186 ± 9 | 175 ± 8 | 165 ± 7 | 158 ± 9 | 155 ± 8 |
| SHR + this compound (High) | 184 ± 7 | 168 ± 6 | 152 ± 8 | 145 ± 7 | 140 ± 9 |
| SHR + Reserpine | 185 ± 8 | 170 ± 7 | 155 ± 9 | 148 ± 8 | 142 ± 7 |
*Values are presented as Mean ± SEM. *p < 0.05 compared to SHR Control.
Table 2: Effect of this compound on Biochemical Parameters (at Week 8)
| Group | Plasma Norepinephrine (pg/mL) | Heart Weight/Body Weight (mg/g) | Aortic Medial Thickness (μm) |
| WKY Control | 250 ± 30 | 2.8 ± 0.2 | 85 ± 5 |
| SHR Control | 450 ± 45 | 4.2 ± 0.3 | 120 ± 8 |
| SHR + this compound (Low) | 350 ± 35 | 3.8 ± 0.2 | 105 ± 7 |
| SHR + this compound (High) | 280 ± 28 | 3.5 ± 0.3 | 95 ± 6 |
| SHR + Reserpine | 260 ± 32 | 3.4 ± 0.2 | 92 ± 8* |
*Values are presented as Mean ± SEM. *p < 0.05 compared to SHR Control.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of this compound action.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in SHRs.
References
Application Notes and Protocols for In Vivo Administration of Rauvovertine C
Disclaimer: Extensive searches for specific in vivo experimental data, quantitative results, or detailed protocols for Rauvovertine C did not yield any specific findings in the public domain. While this compound is identified as an alkaloid from Rauwolfia verticillata with potential hypotensive and tranquilizing effects, detailed preclinical data remains unavailable.
The following application notes and protocols are therefore generalized , based on the known pharmacology of the Rauwolfia class of alkaloids (e.g., reserpine) and common practices for evaluating antihypertensive agents in vivo. This information is intended to serve as a foundational guide for researchers. It is imperative to conduct compound-specific dose-finding, formulation, and toxicology studies prior to initiating any new in vivo experiment with this compound.
I. Application Notes
1.1. Background
This compound is a monoterpenoid indole (B1671886) alkaloid isolated from the stems of Rauwolfia verticillata. Alkaloids from the Rauwolfia genus are renowned for their cardiovascular and neurological effects. The primary mechanism of action for well-studied Rauwolfia alkaloids, such as reserpine (B192253), involves the inhibition of the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to the depletion of neurotransmitters (norepinephrine, dopamine, and serotonin) from nerve terminals in both the central and peripheral nervous systems. The depletion of norepinephrine (B1679862) from sympathetic nerve endings results in a reduction of peripheral vascular resistance and a subsequent lowering of blood pressure.
1.2. Potential In Vivo Applications
Based on its chemical class, this compound is a candidate for in vivo investigation in the following areas:
-
Cardiovascular Research: Evaluation of its potential as an antihypertensive agent.
-
Neuropharmacology: Assessment of its sedative, tranquilizing, or antipsychotic-like properties.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determination of its absorption, distribution, metabolism, and excretion profile, and correlation with its physiological effects.
1.3. Recommended Animal Models
-
Normotensive Rodents: Wistar or Sprague-Dawley rats are suitable for initial toxicity, pharmacokinetic, and pharmacodynamic studies.
-
Hypertensive Rodents: Spontaneously Hypertensive Rats (SHR) are the most common model for evaluating potential antihypertensive compounds. Alternatively, hypertension can be induced in normotensive rats through methods such as the Deoxycorticosterone acetate (B1210297) (DOCA)-salt model.
1.4. Formulation and Administration Considerations
-
Solubility: The solubility of this compound in common vehicles should be determined. For oral administration, suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) or a solution in a suitable, non-toxic solvent is common.
-
Route of Administration: Oral (p.o.) gavage is a common route for preclinical evaluation of antihypertensive agents. Intraperitoneal (i.p.) or intravenous (i.v.) administration can also be considered for specific mechanistic or pharmacokinetic studies.
-
Dosage: The appropriate dosage must be determined through dose-ranging studies. For context, the antihypertensive dose of reserpine in rats is in the range of 0.1-0.5 mg/kg.
II. Generalized Experimental Protocols
The following are generalized protocols that can be adapted for the in vivo evaluation of this compound.
2.1. Protocol 1: Acute Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the single-dose effect of this compound on blood pressure and heart rate in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (male, 14-16 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% CMC in distilled water)
-
Positive control (e.g., Reserpine)
-
Non-invasive blood pressure measurement system (tail-cuff plethysmography)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate rats to the restraining procedure and tail-cuff measurements for at least 3-5 days prior to the experiment to minimize stress-induced fluctuations in blood pressure.
-
Baseline Measurement: Record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of conscious, restrained rats.
-
Grouping: Randomly assign animals to different groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: this compound (Low Dose)
-
Group III: this compound (High Dose)
-
Group IV: Positive Control (e.g., Reserpine, 0.1 mg/kg, p.o.)
-
-
Administration: Administer the respective treatments via oral gavage.
-
Post-dose Measurement: Measure SBP, DBP, and HR at 1, 2, 4, 6, 8, and 24 hours post-administration.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each animal. Analyze the data using a one-way or two-way ANOVA followed by a suitable post-hoc test.
2.2. Protocol 2: Chronic Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the effect of repeated administration of this compound on the development of hypertension.
Procedure:
-
Follow steps 1-3 from Protocol 2.1.
-
Administration: Administer the respective treatments daily via oral gavage for a period of 2-4 weeks.
-
Weekly Measurement: Measure SBP, DBP, and HR once a week, prior to the daily dosing.
-
Final Measurement: At the end of the treatment period, perform a final blood pressure measurement.
-
Tissue Collection (Optional): At the end of the study, animals can be euthanized, and tissues (e.g., heart, aorta, kidneys) can be collected for histological or molecular analysis.
III. Data Presentation (Hypothetical Data)
The following tables represent a hypothetical presentation of data from an acute antihypertensive study.
Table 1: Effect of this compound on Systolic Blood Pressure (mmHg) in SHRs
| Treatment Group | Baseline | 2h | 4h | 6h | 8h | 24h |
| Vehicle | 195 ± 5 | 193 ± 6 | 196 ± 5 | 194 ± 7 | 192 ± 6 | 193 ± 5 |
| This compound (Low Dose) | 196 ± 6 | 182 ± 5 | 175 ± 6 | 172 ± 5 | 178 ± 6 | 188 ± 5 |
| This compound (High Dose) | 194 ± 5 | 170 ± 6 | 160 ± 5 | 155 ± 6 | 162 ± 5 | 175 ± 6 |
| Reserpine (0.1 mg/kg) | 197 ± 7 | 172 ± 5 | 162 ± 6 | 158 ± 5 | 165 ± 6 | 178 ± 5 |
Values are Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle group.
Table 2: Effect of this compound on Heart Rate (beats per minute) in SHRs
| Treatment Group | Baseline | 2h | 4h | 6h | 8h | 24h |
| Vehicle | 350 ± 10 | 348 ± 12 | 352 ± 11 | 349 ± 13 | 347 ± 12 | 349 ± 11 |
| This compound (Low Dose) | 352 ± 11 | 330 ± 10 | 325 ± 11 | 320 ± 10 | 328 ± 12 | 340 ± 10 |
| This compound (High Dose) | 348 ± 10 | 310 ± 12 | 300 ± 10 | 295 ± 11 | 305 ± 10 | 325 ± 12 |
| Reserpine (0.1 mg/kg) | 355 ± 12 | 315 ± 11 | 305 ± 12 | 300 ± 10 | 310 ± 11 | 330 ± 10 |
Values are Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle group.
IV. Visualizations
Generalized Signaling Pathway for Hypotensive Action of Rauwolfia Alkaloids
Caption: Hypotensive mechanism of Rauwolfia alkaloids.
Generalized Experimental Workflow for In Vivo Antihypertensive Screening
Application Notes and Protocols for Developing a Stable Formulation of Rauvovertine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvovertine C is a promising plant-derived alkaloid compound extracted from the roots of Rauwolfia species.[1] With a molecular formula of C₂₀H₂₃N₃O and a molecular weight of 321.40 g/mol , this bioactive molecule has demonstrated notable hypotensive and tranquilizing properties.[1] Its mechanism of action is primarily through the modulation of neurotransmitter pathways, leading to a reduction in peripheral vascular resistance.[1] As a compound of interest for cardiovascular research, particularly in the development of novel antihypertensive therapies, ensuring its stability in a pharmaceutical formulation is paramount for preclinical and potential clinical development.
These application notes provide a comprehensive guide to developing a stable formulation for this compound, addressing potential challenges and outlining detailed experimental protocols for stability assessment.
Pre-formulation Studies
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation. The following studies are critical to identify potential stability liabilities.
Physicochemical Characterization
Objective: To determine the intrinsic properties of this compound that may influence its stability.
Table 1: Physicochemical Properties of this compound
| Parameter | Method | Result | Implication for Formulation |
| Molecular Formula | Mass Spectrometry | C₂₀H₂₃N₃O | |
| Molecular Weight | Mass Spectrometry | 321.40 g/mol | |
| Appearance | Visual Inspection | Off-white to pale yellow crystalline powder | Potential for color change upon degradation. |
| Solubility | Equilibrium Solubility Method in various solvents (pH 1.2, 4.5, 6.8, 7.4 buffers, water, ethanol, propylene (B89431) glycol) | Sparingly soluble in aqueous buffers, freely soluble in ethanol. | May require solubility enhancement techniques for aqueous formulations. |
| pKa | Potentiometric Titration | 6.5 | Potential for pH-dependent degradation. |
| LogP | HPLC Method | 3.2 | Indicates moderate lipophilicity. |
| Hygroscopicity | Dynamic Vapor Sorption | Moderately hygroscopic | Susceptible to moisture-induced degradation; requires control of humidity during manufacturing and storage. |
| Polymorphism | DSC, XRD | Crystalline Form I identified | Potential for polymorphic transformations affecting stability and bioavailability. |
Forced Degradation Studies
Objective: To identify the degradation pathways of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Protocol 1: Forced Degradation of this compound
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Heat the solid drug at 105°C for 24 hours.
-
Photostability: Expose the solid drug and drug solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Degradation Observed | Major Degradants |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | ~15% | Degradant A (Rt 5.2 min), Degradant B (Rt 7.8 min) |
| Base Hydrolysis (1N NaOH, 80°C, 2h) | ~25% | Degradant C (Rt 4.5 min) |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% | Degradant D (Rt 9.1 min) |
| Thermal (105°C, 24h) | < 5% | Minor unknown peaks |
| Photolytic (UV/Vis) | ~8% | Degradant E (Rt 6.3 min) |
Rt = Retention Time
Formulation Development Strategies
Based on the pre-formulation data, several strategies can be employed to enhance the stability of this compound.
Solid Dosage Formulations
Given the susceptibility to hydrolysis and photolysis, a solid dosage form is a primary consideration.
Strategies for Solid Formulations:
-
Excipient Selection: Choose excipients with low moisture content and that are compatible with this compound. Common choices include microcrystalline cellulose (B213188) (filler), croscarmellose sodium (disintegrant), and magnesium stearate (B1226849) (lubricant).
-
Moisture Protection:
-
Film Coating: Applying a moisture-barrier film coat to tablets can protect the drug from humidity.[2]
-
Packaging: Use of high-density polyethylene (B3416737) (HDPE) bottles with desiccants or blister packaging with aluminum foil can prevent moisture ingress.[3]
-
-
Co-processing with Excipients: Adding excipients that absorb or deflect moisture can help maintain stability.
Liquid Dosage Formulations
For indications requiring a liquid formulation (e.g., parenteral or oral solution), the following strategies are recommended:
-
pH Optimization: Determine the pH of maximum stability by conducting a solution stability study across a range of pH values (e.g., pH 3-8).
-
Antioxidants: To mitigate oxidative degradation, include antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) in the formulation.
-
Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Solvent System: Consider non-aqueous or co-solvent systems (e.g., with propylene glycol or ethanol) to reduce hydrolytic degradation.
-
Light Protection: Package the liquid formulation in amber or opaque containers to protect it from light.
Experimental Protocols
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its degradation products.
-
Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation Parameters: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Protocol 3: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with selected excipients.
-
Mixture Preparation: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio. Also, prepare a mixture of the drug with all proposed excipients for the final formulation.
-
Storage Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples by HPLC for the appearance of new degradation products and any change in the physical appearance.
-
Evaluation: Compare the degradation profile of the mixtures with that of pure this compound stored under the same conditions. A significant increase in degradation suggests incompatibility.
Protocol 4: Formal Stability Study
Objective: To evaluate the stability of the final formulation under long-term and accelerated storage conditions according to ICH guidelines.
-
Formulation Preparation: Manufacture three batches of the final formulation (e.g., film-coated tablets).
-
Packaging: Package the formulation in the proposed commercial packaging.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform a full battery of tests including:
-
Appearance
-
Assay of this compound
-
Quantification of degradation products
-
Dissolution (for solid dosage forms)
-
Moisture content
-
Hardness and friability (for tablets)
-
Visualizations
Caption: Workflow for this compound formulation development.
Caption: Proposed mechanism of action for this compound.
Conclusion
The development of a stable formulation for this compound is a critical step in its journey from a promising compound to a potential therapeutic agent. A systematic approach, beginning with thorough pre-formulation studies to identify stability liabilities, followed by rational formulation design and rigorous stability testing, is essential for success. The protocols and strategies outlined in these application notes provide a robust framework for researchers to navigate the challenges of formulating this novel cardiovascular compound. By carefully considering factors such as pH, moisture, light, and oxidative stress, and by selecting appropriate excipients and packaging, a stable and efficacious formulation of this compound can be achieved.
References
- 1. This compound | 2055073-74-8 | FHD07374 | Biosynth [biosynth.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Analytical Standards for Rauvovertine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rouvovertine C is a novel indole (B1671886) alkaloid with potential therapeutic applications. As with any compound intended for research and drug development, the availability of a well-characterized analytical standard is crucial for accurate quantification, impurity profiling, and ensuring the reliability and reproducibility of experimental results. These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quality control of Rauvovertine C analytical standards.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for sample handling, storage, and the development of analytical methods.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₂₁H₂₄N₂O₃ |
| Molecular Weight | 368.43 g/mol |
| Solubility | Soluble in Methanol (B129727), Acetonitrile, DMSO; Sparingly soluble in water |
| Melting Point | 182-185 °C |
| Storage Conditions | Store at 2-8°C, protected from light |
Analytical Methods and Protocols
Accurate and precise analytical methods are fundamental for the quality assessment of this compound. The following sections detail the validated protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of the this compound analytical standard and for identifying and quantifying any impurities.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Instrument | Standard HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min, then hold at 90% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
-
Standard Preparation: Accurately weigh approximately 5 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 0.5 mg/mL. Further dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard solution.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution six times to establish system suitability. The relative standard deviation (RSD) of the peak area should be less than 2%.
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method.
-
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight of this compound.
Table 2: Mass Spectrometry Parameters
| Parameter | Specification |
| Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100-1000 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 10 µL/min.
-
Data Acquisition: Acquire data in full scan mode over the specified mass range.
-
Data Analysis:
-
Observe the mass spectrum for the protonated molecule [M+H]⁺.
-
The theoretical exact mass for [C₂₁H₂₄N₂O₃+H]⁺ is 369.1809. The observed mass should be within a 5 ppm tolerance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
Table 3: NMR Spectroscopy Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25°C | 25°C |
| Pulse Program | Standard zg30 | Standard zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of DMSO-d₆.
-
Data Acquisition:
-
Tune and shim the spectrometer.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
-
Assign the chemical shifts in the ¹³C NMR spectrum.
-
Compare the obtained spectra with the reference spectra for this compound to confirm structural identity.
-
Visualizations
Experimental Workflow for Analytical Standard Qualification
The following diagram illustrates the general workflow for the qualification of a new batch of this compound analytical standard.
Application Note and Protocol: Determination of Rauvovertine C Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rauvovertine C is a biologically active alkaloid isolated from the stems of Rauvolfia verticillata[1]. Alkaloids as a class of natural products are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects[2][3]. Preliminary studies have suggested that this compound possesses cytotoxic activity against human tumor cell lines[1]. To further characterize its potential as a therapeutic agent, it is essential to determine its dose-response relationship in a relevant biological system. This document provides a detailed protocol for establishing the dose-response curve of this compound and calculating its IC50 (half-maximal inhibitory concentration), a key measure of its potency.
The following protocols and application notes are designed to guide researchers in conducting a robust in vitro dose-response study.
Hypothesized Signaling Pathway for this compound
Many natural alkaloids with anticancer properties exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A common pathway implicated in cancer is the PI3K/Akt/mTOR pathway. It is hypothesized that this compound may inhibit one or more components of this pathway, leading to decreased cell viability.
Caption: Hypothesized mechanism of this compound action via inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol describes a method for determining the dose-response curve of this compound using a cell viability assay, such as the MTT or resazurin (B115843) assay, in a 96-well plate format.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. For example, create a 2x concentration series ranging from 200 µM to 0.1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (Example using MTT):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalization:
-
Average the absorbance values for the triplicate wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100
-
-
Dose-Response Curve:
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to fit a sigmoidal dose-response curve to the data[4].
-
-
IC50 Determination:
-
The IC50 value, which is the concentration of this compound that inhibits 50% of cell viability, can be calculated from the fitted curve.
-
Experimental Workflow
The following diagram illustrates the workflow for the in vitro dose-response determination.
References
Troubleshooting & Optimization
Technical Support Center: Rauvovertine C Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Rauvovertine C for successful in vitro assays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a plant-derived monoterpenoid indole (B1671886) alkaloid with the CAS number 2055073-74-8.[1] Like many alkaloids, it is a hydrophobic molecule, leading to poor aqueous solubility. This characteristic can be challenging for in vitro studies, which typically require the compound to be dissolved in aqueous cell culture media to observe its biological effects.
Q2: What are the initial solvent recommendations for this compound?
This compound is generally soluble in organic solvents. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended starting solvent. Other organic solvents such as ethanol, methanol, and acetone (B3395972) can also be used, but their compatibility with specific cell lines and assay components should be verified.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to ensure the observed effects are due to this compound and not the solvent.
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous media. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower. Please refer to the Troubleshooting Guide below for detailed solutions.
Troubleshooting Guide: Improving this compound Solubility
This guide provides systematic approaches to address solubility challenges with this compound in your in vitro experiments.
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock
Cause: The aqueous concentration of this compound exceeds its solubility limit in the final assay medium.
Solutions:
-
Optimize DMSO Concentration: Ensure you are using the highest tolerable final DMSO concentration for your cell line (determine this with a vehicle control toxicity assay).
-
Use Solubilizing Excipients: Incorporate a solubilizing agent in your final assay medium. Common choices include:
-
Surfactants: Non-ionic surfactants like Tween-20 or Cremophor EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, enhancing its aqueous solubility.
-
-
Prepare a More Dilute Stock: If possible, prepare a more dilute stock solution of this compound in DMSO. This will increase the final volume of DMSO added to your assay, which may help maintain solubility. However, be mindful of the maximum final DMSO concentration.
Issue 2: Inconsistent Assay Results or Lower than Expected Potency
Cause: Partial precipitation or aggregation of this compound in the assay wells, leading to a lower effective concentration.
Solutions:
-
Visual Inspection: Before and after adding cells, inspect your assay plates under a microscope for any signs of precipitation.
-
Sonication: Briefly sonicate your final diluted solution of this compound before adding it to the cells. This can help to break up small aggregates.
-
Incorporate a Serum-Containing Medium: If your assay protocol allows, the proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds and prevent precipitation.
-
Re-evaluate Solubilization Strategy: If inconsistencies persist, consider using a different or a combination of solubilizing agents as detailed in the protocols below.
Quantitative Data Summary
As specific experimental solubility data for this compound is not widely published, the following table provides estimated aqueous solubility and recommended starting concentrations for common solubilizing agents based on the properties of similar hydrophobic alkaloids.
| Parameter | Value | Notes |
| Estimated Aqueous Solubility | < 1 µg/mL | Highly dependent on pH and temperature. |
| Recommended Stock Solvent | DMSO | Prepare a high-concentration stock (e.g., 10-20 mM). |
| Solubilizing Agent | Recommended Starting Concentration | Considerations |
| DMSO | ≤ 0.1% (v/v) final concentration | Always include a vehicle control. |
| Tween-20 | 0.01% - 0.1% (v/v) | Can form micelles to aid solubility. |
| Cremophor EL | 0.01% - 0.05% (v/v) | A potent solubilizer; check for cell line specific toxicity. |
| HP-β-CD | 1-5 mM | Forms inclusion complexes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using a Surfactant (Tween-20)
-
Prepare your cell culture medium.
-
Add Tween-20 to the medium to a final concentration of 0.05% (v/v). Mix well by gentle inversion.
-
Prepare serial dilutions of your this compound DMSO stock in this Tween-20-containing medium.
-
Visually inspect for any precipitation.
-
Add the final dilutions to your assay plates.
-
Remember to include a vehicle control with 0.05% Tween-20 and the corresponding DMSO concentration.
Protocol 3: Solubilization using a Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your cell culture medium.
-
In a sterile tube, add the required volume of your this compound DMSO stock.
-
Add the HP-β-CD stock solution to the DMSO stock and vortex immediately and vigorously for 1-2 minutes to facilitate the formation of inclusion complexes.
-
Use this solution to make further dilutions in your cell culture medium.
-
Include a vehicle control containing the same final concentrations of HP-β-CD and DMSO.
Visualizations
Experimental Workflow for Improving Solubility
Caption: Workflow for preparing and troubleshooting this compound solutions.
Potential Signaling Pathway for Cytotoxicity
Many monoterpenoid indole alkaloids exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis in cancer cells, based on the known mechanisms of related compounds.
Caption: Plausible apoptotic signaling pathway for this compound.
References
Rauvovertine C Stability: A Technical Support Center
For researchers, scientists, and drug development professionals working with Rauvovertine C, ensuring its stability in aqueous solutions is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
Based on the behavior of structurally similar indole (B1671886) alkaloids, such as yohimbine (B192690), the primary factors influencing the stability of this compound in aqueous solutions are likely to be pH, temperature, light, and the presence of oxidizing agents.[1] Indole alkaloids can be susceptible to hydrolysis, particularly at neutral to alkaline pH, as well as photodegradation and oxidation.[1][2]
Q2: What is the expected stability of this compound at different pH values?
Q3: Are there any recommended storage conditions for this compound solutions?
To maximize stability, aqueous solutions of this compound should be freshly prepared. If short-term storage is necessary, it is recommended to store solutions at 2-8°C, protected from light. For long-term storage, it is best to store the compound in its solid form under recommended conditions.
Q4: Can I expect degradation of this compound during my experiments?
The potential for degradation depends on the experimental conditions. Prolonged incubation times, elevated temperatures, exposure to light, and neutral or alkaline pH can increase the likelihood of degradation. It is crucial to use a stability-indicating analytical method, such as a validated HPLC method, to monitor the integrity of this compound throughout your experiment.
Q5: What are the potential degradation products of this compound?
Given its chemical structure, potential degradation pathways for this compound may include hydrolysis of the ester or amide functionalities and oxidation of the indole ring. For instance, yohimbine, a similar indole alkaloid, is known to hydrolyze to yohimbinic acid.[1]
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or inconsistent results over time. | Degradation of this compound in the aqueous solution. | - Prepare fresh solutions for each experiment. - If using a stock solution, verify its concentration and purity before use. - Optimize solution pH to be slightly acidic, if compatible with your assay. - Protect solutions from light and store at 2-8°C. |
| Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC). | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products and establish their retention times. - Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. |
| Precipitation of the compound from the solution. | Poor solubility at the working concentration and pH. | - Determine the solubility of this compound at the desired pH and temperature. - Consider using a co-solvent, if permissible for your experimental setup. |
Data Presentation: Illustrative Stability of a this compound Analog
The following table provides representative data on the stability of an indole alkaloid with structural similarities to this compound under various stress conditions. This data is for illustrative purposes to highlight potential stability trends.
| Condition | Time | % Recovery (Illustrative) | Appearance of Degradation Products |
| 0.1 M HCl | 24 hours | > 95% | Minimal |
| pH 7.4 Buffer | 24 hours | 80 - 90% | Yes |
| 0.1 M NaOH | 24 hours | 60 - 70% | Yes |
| 3% H₂O₂ | 24 hours | 70 - 80% | Yes |
| Heat (60°C) | 24 hours | 85 - 95% | Minimal |
| Light (ICH Q1B) | 24 hours | 75 - 85% | Yes |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 24 hours. Also, reflux a solution of the compound at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Optimize the gradient to achieve good resolution between the parent compound and any degradation peaks observed in the forced degradation samples.
-
-
Detection: Monitor at a wavelength where this compound has maximum absorbance. A PDA detector is advantageous for assessing peak purity.
-
Method Validation: Once optimized, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the assay is "stability-indicating" by showing that the peaks of the degradation products do not interfere with the peak of the intact drug.
Visualizations
Caption: Troubleshooting decision tree for stability issues.
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Rauvovertine C Dosage for SHR Models
Disclaimer: Information regarding "Rauvovertine C" is not available in publicly accessible scientific literature. Therefore, this technical support center provides a generalized framework for optimizing the dosage of a hypothetical novel antihypertensive compound, referred to as "this compound," in Spontaneously Hypertensive Rat (SHR) models. The protocols, data, and troubleshooting guides are based on established methodologies in hypertension research.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate age to start dosing SHR rats for this study?
A1: Spontaneously Hypertensive Rats (SHR) typically develop hypertension between 7 to 15 weeks of age, with systolic blood pressure plateauing around 200 mmHg in mature males.[1] It is recommended to commence dosing in young adult rats (e.g., 12-16 weeks old) when hypertension is established and stable. Starting treatment too early may interfere with the developmental phase of hypertension, while starting in much older rats might introduce age-related confounding factors.[2]
Q2: What is the recommended vehicle for dissolving this compound for oral administration?
A2: The choice of vehicle depends on the solubility of this compound. Common vehicles for oral gavage in rats include sterile water, 0.9% saline, or a small percentage of a solubilizing agent like Tween 80 or DMSO, further diluted in saline. It is crucial to conduct vehicle-controlled studies to ensure the vehicle itself does not impact blood pressure.
Q3: How should I properly perform oral gavage to minimize stress and injury to the animals?
A3: Proper training is essential. Use a correctly sized, stainless steel or flexible plastic gavage needle with a ball-tip to prevent tissue damage.[3] The rat should be firmly but gently restrained to align the head and body vertically.[4] The needle is passed into the esophagus, and the substance is delivered slowly to the stomach. The maximum volume administered should not exceed 10 ml/kg of the animal's body weight.[5] If the animal struggles excessively or if fluid is observed from the nose, the procedure should be stopped immediately.
Q4: What is the most reliable method for measuring blood pressure in SHR models?
A4: While intra-arterial cannulation is considered the "gold standard," non-invasive tail-cuff plethysmography is a widely accepted and less stressful method for repeated measurements in conscious rats. To ensure accuracy, it is critical to habituate the animals to the restraining device and the procedure for several days before recording baseline measurements.
Q5: How often should blood pressure be monitored after administration of this compound?
A5: The frequency of measurement depends on the pharmacokinetic profile of this compound. For an initial dose-response study, it is advisable to measure blood pressure at baseline (pre-dose) and at several time points post-dose (e.g., 1, 2, 4, 8, and 24 hours) to determine the time of peak effect and duration of action.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline blood pressure readings. | 1. Insufficient acclimatization of animals to the housing facility. 2. Stress from handling or the measurement procedure. 3. Inconsistent timing of measurements. | 1. Allow a minimum of one week for acclimatization upon arrival. 2. Implement a consistent handling and measurement schedule. Conduct multiple training sessions with the tail-cuff device before starting the experiment. 3. Perform measurements at the same time each day to minimize circadian variations. |
| No significant change in blood pressure after dosing. | 1. The dose of this compound is too low. 2. Poor oral bioavailability of the compound. 3. The compound is not effective in this model. | 1. Conduct a dose-escalation study to determine an effective dose range. 2. Re-evaluate the formulation and vehicle to improve solubility and absorption. 3. Consider alternative routes of administration (e.g., intraperitoneal) to confirm systemic activity before proceeding with oral studies. |
| Sudden drop in blood pressure followed by a rapid return to hypertensive levels. | 1. Rapid metabolism and clearance of this compound. | 1. Increase the dosing frequency (e.g., twice daily) based on the pharmacokinetic profile. 2. Consider developing a sustained-release formulation. |
| Signs of distress in animals after oral gavage (e.g., coughing, respiratory difficulty). | 1. Accidental administration into the trachea. 2. Esophageal or stomach injury due to improper technique. | 1. Immediately stop the procedure. Monitor the animal closely. If distress persists, euthanize the animal to prevent suffering. 2. Ensure all personnel are thoroughly trained in proper gavage techniques. Use appropriately sized and lubricated gavage needles. |
| Inconsistent results between different cohorts of SHR rats. | 1. Genetic drift within the SHR colony. 2. Differences in environmental conditions (e.g., diet, noise, light cycle). 3. The Wistar-Kyoto (WKY) control strain may not be appropriate for all studies. | 1. Source animals from a reputable supplier and try to use animals from the same breeding colony for a given study. 2. Strictly control and document all environmental parameters. 3. Carefully consider the most appropriate control strain for your experimental question. |
Data Presentation: Example Tables
Table 1: Hypothetical Dose-Response of this compound on Systolic Blood Pressure (SBP) in SHR Rats
| Treatment Group | Dose (mg/kg) | N | Baseline SBP (mmHg) | SBP at 4h Post-Dose (mmHg) | Change in SBP (mmHg) |
| Vehicle | 0 | 10 | 198 ± 5 | 196 ± 6 | -2 ± 2 |
| This compound | 1 | 10 | 201 ± 7 | 185 ± 5 | -16 ± 3 |
| This compound | 3 | 10 | 199 ± 6 | 168 ± 7 | -31 ± 4 |
| This compound | 10 | 10 | 202 ± 5 | 145 ± 8 | -57 ± 5 |
| Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. |
Table 2: Hypothetical Effect of Chronic Daily Dosing of this compound (10 mg/kg) on SBP
| Treatment Group | N | Week 0 SBP (mmHg) | Week 2 SBP (mmHg) | Week 4 SBP (mmHg) |
| Vehicle | 8 | 199 ± 6 | 203 ± 5 | 205 ± 7 |
| This compound | 8 | 201 ± 5 | 155 ± 6 | 148 ± 5 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. |
Experimental Protocols
Protocol 1: Oral Gavage Administration
-
Animal Preparation: Weigh the rat to calculate the precise dosing volume. The maximum recommended volume is 10 ml/kg.
-
Restraint: Gently but firmly restrain the rat, ensuring its head and neck are stabilized in a vertical alignment to create a straight path to the esophagus.
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Gently insert the ball-tipped needle into the side of the mouth, advancing it over the tongue towards the pharynx.
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Allow the rat to swallow the needle as it is advanced. The needle should pass down the esophagus with minimal resistance. Do not force the needle.
-
-
Substance Administration: Once the needle is in place, slowly inject the solution from the attached syringe.
-
Post-Administration: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for at least 10 minutes for any signs of adverse effects.
Protocol 2: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
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Acclimatization: For at least 3-5 days prior to the experiment, place the rats in the restrainers for 10-15 minutes each day to acclimate them to the procedure.
-
Setup: Place the rat in the restrainer. Gently warm the tail using the provided heating platform to a temperature that causes vasodilation, which is necessary for detecting the pulse.
-
Cuff Placement: Secure the appropriate-sized tail cuff and pulse transducer around the base of the rat's tail.
-
Measurement Cycle:
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Initiate the measurement cycle on the system. The cuff will automatically inflate to occlude blood flow and then slowly deflate.
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The system records the pressure at which the pulse returns (systolic pressure) and, depending on the system, the point of non-turbulent flow (diastolic pressure).
-
-
Data Collection: Record a series of at least 5-7 successful readings and average them to obtain a reliable blood pressure value for that time point. Discard any readings associated with excessive movement or artifacts.
Mandatory Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Caption: Experimental workflow for antihypertensive drug testing in SHR models.
References
- 1. inotiv.com [inotiv.com]
- 2. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Overcoming Poor Oral Bioavailability of Rauvovertine C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Rauvovertine C. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a plant-derived alkaloid compound, primarily extracted from the roots of Rauwolfia species.[1] It is a bioactive molecule with potential effects on cardiovascular functions, specifically exhibiting hypotensive and tranquilizing properties.[1] Its mechanism of action is believed to involve the modulation of neurotransmitter pathways, leading to reduced peripheral vascular resistance.[1] This makes it a compound of interest in pharmacological research for cardiovascular diseases like hypertension.[1]
Q2: What are the primary factors that can contribute to the poor oral bioavailability of a compound like this compound?
While specific data on this compound's bioavailability is limited, poor oral bioavailability of drugs is generally attributed to several factors:
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Poor Aqueous Solubility: Many drug candidates, particularly those derived from natural sources, exhibit low solubility in water, which limits their dissolution in the gastrointestinal (GI) tract and subsequent absorption.[2]
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Low Permeability: The drug may have difficulty passing through the intestinal epithelium to enter the bloodstream.
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First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation. This is also known as the first-pass effect.
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Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
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Chemical Instability: The drug may be unstable in the harsh acidic or enzymatic environment of the GI tract.
Q3: What are the initial steps to assess the oral bioavailability of this compound?
To begin assessing the oral bioavailability of this compound, a series of in vitro and in vivo studies are recommended. In vitro models can provide initial screening, while in vivo studies are necessary for definitive data.
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In Vitro Models:
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Solubility Studies: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
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Permeability Assays: Use cell-based models like Caco-2 monolayers to predict intestinal permeability.
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Metabolic Stability Assays: Utilize liver microsomes or hepatocytes to estimate the extent of first-pass metabolism.
-
-
In Vivo Models:
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Pharmacokinetic (PK) Studies: Administer this compound to animal models (e.g., rats, mice) via both oral (PO) and intravenous (IV) routes. The absolute bioavailability can be calculated by comparing the area under the plasma concentration-time curve (AUC) of the oral dose to the IV dose.
-
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptom: Difficulty dissolving this compound in aqueous buffers for in vitro assays or achieving adequate concentrations in formulations for in vivo studies.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inherent Poor Solubility | 1. Particle Size Reduction: Decrease the particle size of the drug powder through micronization or nanosizing to increase the surface area for dissolution. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. If it is an ionizable compound, adjusting the pH of the formulation can significantly improve solubility. 3. Use of Co-solvents: Incorporate pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) into the formulation. |
| Polymorphism | Different crystalline forms (polymorphs) of a drug can have different solubilities. Characterize the solid-state properties of your this compound sample using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify the crystalline form. Attempt to generate and test the solubility of different polymorphs or an amorphous form. |
Issue 2: Inconsistent or Low Oral Absorption in Animal Studies
Symptom: High variability in plasma concentrations or consistently low AUC values after oral administration of this compound in preclinical models.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Dissolution in the GI Tract | 1. Formulation Enhancement: Move beyond simple suspensions. Explore advanced formulation strategies such as: - Solid Dispersions: Disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate. - Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate the drug in a lipid-based system that forms a fine emulsion in the GI tract, improving solubilization and absorption. - Nanoparticle Formulations: Encapsulate this compound in polymeric nanoparticles or lipid-based nanocarriers (e.g., solid lipid nanoparticles) to improve solubility and potentially alter its absorption pathway. |
| High First-Pass Metabolism | 1. Administer with an Inhibitor: Co-administer this compound with a known inhibitor of relevant cytochrome P450 (CYP450) enzymes (e.g., ketoconazole (B1673606) for CYP3A4) in an exploratory animal study. A significant increase in oral bioavailability would suggest that first-pass metabolism is a major barrier. 2. Alternative Routes of Administration: For preclinical efficacy studies where oral delivery is not mandatory, consider alternative routes that bypass the first-pass effect, such as intravenous, intraperitoneal, or subcutaneous administration. |
| Efflux by P-glycoprotein (P-gp) | 1. Co-administration with a P-gp Inhibitor: In animal studies, dose this compound with a P-gp inhibitor like verapamil (B1683045) or cyclosporine. A marked increase in plasma exposure can indicate that P-gp-mediated efflux is limiting absorption. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for a poorly soluble compound like this compound, illustrating the potential improvements with different formulation strategies.
| Parameter | This compound (Unformulated) | This compound (Micronized) | This compound (Solid Dispersion) | This compound (SEDDS) |
| Aqueous Solubility (µg/mL) | < 1 | 5 - 10 | 50 - 100 | > 200 (in emulsion) |
| Dissolution Rate (in 30 min) | < 10% | 30 - 40% | > 80% | > 90% |
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | 0.5 | 0.5 | 0.6 | 1.5 |
| Oral Bioavailability (F%) in Rats | < 2% | 5 - 8% | 15 - 25% | 30 - 50% |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
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Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
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Dissolution: Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
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Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
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Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to ensure a uniform particle size.
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Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (using DSC and XRD to confirm the amorphous state of the drug).
Protocol 2: In Vitro Dissolution Testing of Formulations
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Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
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Dissolution Medium: Prepare a biorelevant dissolution medium, such as Simulated Intestinal Fluid (SIF), without enzymes. Maintain the temperature at 37 ± 0.5°C.
-
Procedure: a. Add a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into the dissolution vessel containing the medium. b. Set the paddle speed to a standard rate (e.g., 50 or 75 RPM). c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). d. Immediately replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples promptly through a suitable syringe filter (e.g., 0.22 µm PVDF).
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Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.
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Data Interpretation: Plot the percentage of drug dissolved against time to generate dissolution profiles for different formulations.
Visualizations
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
Caption: A logical workflow for troubleshooting and addressing poor oral bioavailability.
References
troubleshooting inconsistent results in Rauvovertine C experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvovertine C. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its presumed mechanism of action?
A1: this compound is a plant-derived alkaloid compound, primarily extracted from species of the Rauwolfia genus. While specific research on this compound is limited, alkaloids from this genus are known for their effects on cardiovascular functions, particularly their hypotensive and tranquilizing properties. The primary mechanism of action for well-studied Rauwolfia alkaloids, such as reserpine, involves the depletion of catecholamines (e.g., norepinephrine (B1679862), dopamine, and serotonin) from nerve endings.[1][2][3][4] This is achieved by inhibiting the vesicular monoamine transporters (VMATs), which are responsible for sequestering these neurotransmitters into storage vesicles.[3] The resulting depletion of neurotransmitters in the synapse leads to a decrease in sympathetic nervous system activity, causing vasodilation and a subsequent reduction in blood pressure. It is hypothesized that this compound shares a similar mechanism of action.
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
A2: Inconsistent IC50 values in cell viability assays are a common issue. Several factors can contribute to this variability. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell-Based Issues | |
| Cell passage number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. |
| Cell density | Optimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures can respond differently. |
| Cell health | Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Compound-Related Issues | |
| Compound stability | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. Natural products can be unstable. |
| Compound solubility | Visually inspect for precipitation. Ensure this compound is fully dissolved in the vehicle solvent before diluting into culture medium. Consider using a different solvent or sonication if solubility is an issue. |
| Vehicle effects | Run a vehicle control to ensure the solvent (e.g., DMSO) is not affecting cell viability at the concentrations used. |
| Assay-Related Issues | |
| Incubation time | Optimize and standardize the incubation time with this compound. |
| Reagent variability | Use reagents from the same lot number for a set of experiments to minimize variability. |
| Pipetting errors | Ensure accurate and consistent pipetting, especially for serial dilutions. |
Q3: My Western blot results for downstream signaling proteins are not reproducible after this compound treatment. What should I check?
A3: Reproducibility issues in Western blotting can stem from multiple steps in the protocol. Below is a summary of common problems and troubleshooting suggestions.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient protein loading | Quantify protein concentration accurately and load a consistent amount for each sample. |
| Low antibody concentration | Optimize the primary and secondary antibody concentrations. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Adjust transfer time or voltage as needed. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| High antibody concentration | Reduce the concentration of the primary or secondary antibody. | |
| Inadequate washing | Increase the number and duration of washing steps. | |
| Non-Specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Include appropriate positive and negative controls. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer. |
Troubleshooting Guides
Inconsistent Vasodilation in Aortic Ring Assays
Issue: The vasodilatory response to this compound in isolated aortic rings is highly variable between experiments.
Troubleshooting Steps:
-
Tissue Preparation:
-
Endothelial Integrity: Damage to the endothelium during dissection can significantly impair vasodilation. Handle the aortic rings with extreme care to preserve the endothelial layer. You can verify endothelial integrity by observing a robust relaxation in response to acetylcholine (B1216132) in pre-constricted rings.
-
Tissue Viability: Ensure the Krebs-Henseleit buffer is continuously oxygenated (95% O2 / 5% CO2) and maintained at 37°C.
-
-
Experimental Conditions:
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Pre-constriction: The level of pre-constriction can affect the magnitude of the relaxation response. Use a consistent concentration of a vasoconstrictor (e.g., phenylephrine) to achieve a stable and comparable level of tone before adding this compound.
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Solvent Control: If this compound is dissolved in a solvent like DMSO, perform a vehicle control to ensure the solvent itself does not induce vasodilation or vasoconstriction at the final concentration used.
-
-
Data Analysis:
-
Normalization: Express the relaxation response as a percentage of the pre-constriction tone to normalize for variations in the initial contraction between different aortic rings.
-
Experimental Protocols
Protocol 1: In Vitro Neurotransmitter Uptake Assay
This protocol is a generalized method for assessing the inhibitory effect of this compound on neurotransmitter uptake in cell lines expressing specific transporters (e.g., norepinephrine transporter - NET).
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Cell Culture: Plate cells expressing the transporter of interest in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of a known inhibitor as a positive control.
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Assay Procedure:
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Wash the cells with pre-warmed assay buffer.
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Add the this compound dilutions or control compounds to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature.
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Initiate the uptake by adding a solution containing a radiolabeled neurotransmitter (e.g., [3H]norepinephrine) and a non-radiolabeled neurotransmitter.
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Incubate for a short period (e.g., 5-15 minutes) at room temperature.
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Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
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Lyse the cells and measure the amount of radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Ex Vivo Vasodilation Assay using Wire Myography
This protocol outlines a general procedure for assessing the vasodilatory effect of this compound on isolated arterial rings (e.g., rat thoracic aorta).
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Tissue Preparation:
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Euthanize a rat according to approved animal protocols.
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Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.
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Clean the aorta of surrounding connective and adipose tissue.
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Cut the aorta into 2-3 mm rings.
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Mounting and Equilibration:
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Mount the aortic rings in a wire myograph chamber containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.
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Apply a resting tension and allow the tissue to equilibrate for at least 60 minutes, changing the buffer every 15-20 minutes.
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Experimental Procedure:
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Induce a contraction with a vasoconstrictor (e.g., phenylephrine) and allow the contraction to reach a stable plateau.
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Add cumulative concentrations of this compound to the chamber and record the relaxation response.
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At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to confirm the maximal relaxation capacity of the tissue.
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Data Analysis: Construct a dose-response curve by plotting the percentage of relaxation against the log concentration of this compound to determine the EC50 value.
Visualizations
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Identification of Compound X Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of "Compound X," a representative active pharmaceutical ingredient (API). The guidance provided is based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A1: Forced degradation studies, also known as stress testing, are conducted to intentionally degrade a drug substance at conditions more severe than accelerated stability testing.[2] The primary objectives are to:
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Identify potential degradation products that could form under relevant storage and handling conditions.
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Elucidate the degradation pathways of the drug substance.
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Develop and validate stability-indicating analytical methods that can effectively separate the drug from its degradation products.
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Understand the intrinsic stability of the molecule to aid in formulation and packaging development.
Q2: What are the typical stress conditions applied in forced degradation studies?
A2: Typical stress conditions are designed to cover the main degradation mechanisms: hydrolysis, oxidation, photolysis, and thermal stress. The specific conditions should be adjusted based on the stability of the compound being tested.
Q3: What is the target degradation range for forced degradation studies?
A3: The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the degradation products formed are relevant and not a result of excessive stress that would not be seen under normal conditions. Over-stressing can lead to the formation of secondary degradants that are not typically observed during formal stability studies.
Q4: How long should a forced degradation study last?
A4: The duration of exposure to stress conditions depends on the sensitivity of the drug substance. Studies are often initiated at room temperature and may be elevated to 50–70°C if no degradation is observed. A common timeframe for stress testing is up to seven days, after which samples are neutralized to prevent further decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions. For example, increase the temperature, extend the exposure time, or use a higher concentration of the stress agent (e.g., acid, base, or oxidizing agent). |
| Complete or excessive degradation of the compound. | The stress conditions are too harsh for the compound. | Reduce the severity of the stress conditions. For instance, lower the temperature, shorten the exposure duration, or use a lower concentration of the stress agent. |
| Poor separation of degradation products from the parent compound in the chromatogram. | The analytical method is not stability-indicating. | The analytical method needs to be optimized. This may involve changing the column, mobile phase composition, gradient, or detector settings to achieve adequate resolution. |
| Formation of secondary degradation products. | The initial degradation products are themselves unstable under the stress conditions. | This can be a result of over-stressing the sample. It is important to analyze samples at multiple time points to understand the degradation pathway and distinguish primary from secondary degradants. |
| Inconsistent or irreproducible results. | Variability in experimental conditions. | Ensure that all experimental parameters (e.g., temperature, humidity, light exposure, concentration of reagents) are tightly controlled and accurately documented for each experiment. |
Quantitative Data Summary
The following table summarizes typical conditions used in forced degradation studies as recommended by regulatory guidelines. The target degradation is generally between 5-20%.
| Stress Condition | Typical Reagents and Conditions | Target Degradation (%) |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; Room temperature to 70°C. | 5 - 20 |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH; Room temperature to 70°C. | 5 - 20 |
| Oxidation | 3-30% H₂O₂; Room temperature. | 5 - 20 |
| Thermal Degradation | 50°C to 80°C; with or without humidity control. | 5 - 20 |
| Photolytic Degradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | 5 - 20 |
Experimental Protocols
Forced Degradation Protocol
This protocol outlines a general procedure for subjecting "Compound X" to various stress conditions.
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Sample Preparation: Prepare solutions of Compound X at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
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Acid Hydrolysis:
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Add an equal volume of 0.1 M HCl to the sample solution.
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Incubate at 60°C for 24 hours.
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At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for analysis.
-
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Base Hydrolysis:
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Add an equal volume of 0.1 M NaOH to the sample solution.
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Incubate at 60°C for 24 hours.
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At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the final concentration for analysis.
-
-
Oxidative Degradation:
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Add an equal volume of 3% H₂O₂ to the sample solution.
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Store at room temperature, protected from light, for 24 hours.
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At specified time points, withdraw an aliquot and dilute to the final concentration for analysis.
-
-
Thermal Degradation:
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Store a solid sample of Compound X in an oven at 70°C for 48 hours.
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Also, store a solution of Compound X at 70°C for 48 hours.
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At specified time points, withdraw samples, dissolve or dilute as necessary, for analysis.
-
-
Photolytic Degradation:
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Expose a solid sample and a solution of Compound X to a calibrated light source that provides both visible and UV output.
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A control sample should be stored under the same conditions but protected from light.
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At specified time points, withdraw samples for analysis.
-
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Control Samples: For each stress condition, a control sample (without the stressor) should be stored under the same temperature and for the same duration.
Analytical Methodology: Stability-Indicating HPLC-UV/MS Method
This protocol describes a general approach to developing a stability-indicating method.
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Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended for the identification and quantification of degradation products.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase combination is:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detection:
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PDA Detector: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance. A full spectral scan (e.g., 200-400 nm) should be performed to assess peak purity.
-
MS Detector: An electrospray ionization (ESI) source in both positive and negative ion modes should be used to obtain mass-to-charge (m/z) ratios of the parent compound and any degradation products. High-resolution mass spectrometry (HRMS) is valuable for determining elemental compositions.
-
-
Method Validation: The stability-indicating method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
Caption: Hypothetical degradation pathway of Compound X.
Caption: Experimental workflow for degradation product identification.
References
Technical Support Center: Minimizing Off-Target Effects of Rauvovertine C in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Rauvovertine C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?
Rouvovertine C is a potent and selective inhibitor of the serine/threonine kinase, Target Kinase X (TKX). Its primary on-target effect is the suppression of the TKX signaling pathway, which is implicated in cell proliferation and survival in various cancer models. However, at higher concentrations, this compound can exhibit off-target activities, including but not limited to, inhibition of other structurally related kinases and unintended interactions with cellular receptors. These off-target effects can lead to cytotoxicity, altered cell morphology, and confounding experimental results.[1]
Q2: What is the recommended concentration range for using this compound in cell culture?
The optimal concentration of this compound is highly cell-line dependent and should be determined empirically. It is crucial to perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.[1] Exceeding the optimal concentration significantly increases the risk of off-target effects.[1]
Q3: How can I confirm that the observed phenotype in my experiment is due to the on-target inhibition of TKX by this compound?
To validate that the observed cellular phenotype is a direct result of TKX inhibition, several control experiments are recommended:
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Rescue experiments: If possible, introduce a constitutively active or this compound-resistant mutant of TKX into your cells. If the phenotype is rescued, it confirms the on-target activity.
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Negative control compound: Use a structurally similar but inactive analog of this compound. This will help differentiate the specific on-target effects from non-specific effects of the chemical scaffold.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cytotoxicity observed at effective concentrations. | Off-target effects are likely causing general cellular stress or toxicity. | 1. Optimize Concentration: Perform a full dose-response curve to find the minimal effective concentration.[1]2. Perform a Cytotoxicity Assay: Run a parallel assay (e.g., LDH release or resazurin-based viability assay) to determine the cytotoxic concentration range.3. Broad Panel Screening: Test this compound against a kinase panel to identify potential off-target kinases responsible for the toxicity. |
| Inconsistent results between experiments. | 1. Cell culture conditions may vary.2. Inconsistent compound concentration. | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and media composition.2. Fresh Compound Dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Observed phenotype does not align with known TKX pathway functions. | The phenotype may be a result of an off-target effect. | 1. Counter-Screen: Use a control cell line that does not express TKX to see if the effect persists.2. Phenotypic Screening: Compare the observed phenotype with those induced by inhibitors of other known off-target kinases of this compound. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Rouvovertine C IC50 (TKX) | 50 nM | Varies depending on the cell-free or cell-based assay. |
| Rouvovertine C IC50 (Off-Target Kinase A) | 1 µM | Example of a common off-target. |
| Rouvovertine C IC50 (Off-Target Kinase B) | 5 µM | Example of a weaker off-target. |
| Recommended Starting Concentration Range | 10 nM - 200 nM | Should be optimized for each cell line. |
| Concentration for Significant Off-Target Effects | > 1 µM | Concentrations to avoid for specific on-target studies. |
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine Optimal Concentration
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Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Compound Dilution: Prepare a serial dilution of this compound, typically ranging from 1 nM to 10 µM.
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Treatment: After allowing the cells to adhere overnight, replace the media with fresh media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a period relevant to the expected biological response (e.g., 24, 48, or 72 hours).
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Endpoint Assay: Perform a relevant endpoint assay to measure the on-target effect (e.g., a proliferation assay, a western blot for a downstream marker of TKX activity, or a reporter assay).
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Data Analysis: Plot the response versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50. The optimal concentration will be the lowest concentration that gives a maximal on-target response.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
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Cell Treatment: Treat cultured cells with either a vehicle control or this compound at the desired concentration.
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Heating Step: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
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Lysis: Lyse the cells by freeze-thaw cycles.
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Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
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Analysis: Analyze the supernatant (soluble protein fraction) by Western blot using an antibody against TKX. Increased thermal stability of TKX in the presence of this compound indicates direct target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling pathway of this compound.
Caption: Experimental workflow for minimizing off-target effects.
References
storage and handling guidelines for Rauvovertine C
A comprehensive search for "Rauvovertine C" in publicly available scientific and chemical databases has yielded no specific information for a compound with this name.
This suggests that "this compound" may be a novel compound, an internal research code, or a potential misspelling. Without established data on its chemical and physical properties, providing specific storage and handling guidelines would be inappropriate and potentially unsafe.
For accurate and safe handling, storage, and experimental use, it is imperative to consult the documentation provided by the compound's source or manufacturer. This documentation, often in the form of a Material Safety Data Sheet (MSDS) or a Certificate of Analysis (CoA), will contain critical information regarding:
-
Chemical Identification: CAS number, IUPAC name, molecular formula, and weight.
-
Physical and Chemical Properties: Appearance, solubility, melting point, and boiling point.
-
Stability and Reactivity: Information on light sensitivity, temperature sensitivity, and incompatibilities.
-
Toxicological Information: Known hazards and handling precautions.
-
Recommended Storage Conditions: Temperature, humidity, and atmospheric requirements.
In the absence of specific information for "this compound," this guide provides a general framework for the storage and handling of novel or uncharacterized research compounds, which should be adapted based on any available preliminary data.
General Troubleshooting for Uncharacterized Compounds
This section provides a logical workflow for addressing common issues encountered when working with novel compounds where limited information is available.
Caption: Troubleshooting workflow for uncharacterized compounds.
Frequently Asked Questions (FAQs) for Handling Novel Research Compounds
Q1: In what conditions should I store a new compound like this compound for which I have no data?
A1: As a precautionary measure, all new or uncharacterized compounds should be treated as potentially unstable and hazardous. The following general storage guidelines are recommended until specific data is available:
-
Temperature: Store at -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: Store in a tightly sealed container, and for compounds suspected to be sensitive to oxidation or hydrolysis, consider storage under an inert atmosphere (e.g., argon or nitrogen).
| Parameter | General Recommendation | Rationale |
| Temperature | -20°C to -80°C | Slows down potential chemical degradation. |
| Light Exposure | Minimize (use amber vials) | Prevents photochemical degradation. |
| Moisture | Store in a desiccated environment | Prevents hydrolysis. |
| Oxygen | Store under inert gas (if sensitive) | Prevents oxidation. |
Q2: My compound is not dissolving in the recommended solvent. What should I do?
A2: If solubility is an issue, a systematic approach is necessary. Consult the following workflow for guidance.
Caption: Systematic workflow for addressing compound solubility issues.
Q3: I am observing inconsistent results in my bioassays. What could be the cause?
A3: Inconsistent results can stem from compound degradation, improper storage, or inaccurate quantification.
-
Compound Stability: Prepare fresh stock solutions from solid material for each experiment to rule out degradation in solution. Avoid repeated freeze-thaw cycles of stock solutions.
-
Quantification: Ensure your stock solution concentration is accurately determined. If the compound has a chromophore, UV-Vis spectroscopy can be a quick concentration check.
-
Experimental Protocol: Review your experimental protocol for any variations in incubation times, cell densities, or reagent concentrations.
General Experimental Protocol: Preparation of Stock Solutions
This protocol provides a general methodology for the preparation of stock solutions for a novel compound.
Objective: To prepare a concentrated stock solution for use in downstream experiments.
Materials:
-
This compound (or uncharacterized compound)
-
Anhydrous DMSO (or other appropriate solvent)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing: Allow the container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh a precise amount of the compound (e.g., 1 mg) into a sterile tube.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of solvent. Add the solvent to the solid compound.
-
Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, gentle warming or sonication can be applied, but monitor for any signs of degradation (e.g., color change).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) and protected from light.
Disclaimer: The information provided above is intended as a general guide for handling uncharacterized research compounds. It is not a substitute for specific data for "this compound." Always prioritize safety and consult the material's source for detailed handling and storage instructions.
Technical Support Center: Addressing Small Molecule Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from small molecules, such as the fictitious compound Rauvovertine C, in their biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms by which a small molecule like this compound can interfere with a biochemical assay?
Small molecules can interfere with biochemical assays through various mechanisms, often leading to false-positive or false-negative results. It is crucial to identify these artifacts early to avoid dedicating resources to compounds that do not have a genuine effect on the biological target of interest.[1][2] The primary modes of interference include:
-
Light-Based Interference:
-
Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used in the assay, leading to a false-positive signal.[1]
-
Fluorescence Quenching: The compound can absorb the light emitted by the assay's fluorophore, resulting in a false-negative signal, often referred to as the "inner filter effect".[1]
-
Colored Compounds: In absorbance-based assays, colored compounds can interfere with optical density measurements.[1]
-
-
Chemical Reactivity: The compound may chemically react with assay components, such as the target protein (e.g., modifying cysteine residues), substrates, or detection reagents.
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Colloidal Aggregation: At certain concentrations, some small molecules form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.
-
Chelation: The compound may chelate metal ions that are essential for enzyme function or as cofactors in the assay.
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Membrane Disruption: In cell-based assays, some compounds can disrupt cell membranes, leading to artifactual results.
Q2: My compound shows activity in multiple, unrelated assays. What could be the reason?
This phenomenon, often termed "promiscuous inhibition" or being a "frequent hitter," is a strong indicator of assay interference. The underlying cause is likely one of the non-specific mechanisms mentioned in Q1, such as compound aggregation or the presence of a Pan-Assay Interference Compound (PAINS) scaffold.
Q3: How can I proactively design my assay to minimize interference from small molecules?
Thoughtful assay design can significantly reduce the impact of interfering compounds. Key strategies include:
-
Inclusion of Detergents: Adding a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01%) to the assay buffer can help prevent the formation of compound aggregates.
-
Addition of Scavenging Agents: For assays sensitive to reactive compounds, including a reducing agent like dithiothreitol (B142953) (DTT) can mitigate interference.
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Use of Control Compounds: Include known aggregators and reactive compounds in your assay development to assess your assay's susceptibility to these types of interference.
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Orthogonal Assays: Plan to confirm primary hits using a secondary, orthogonal assay that has a different detection method or principle.
Troubleshooting Guides
Issue 1: Suspected Light-Based Interference
Symptoms:
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A dose-dependent increase in signal in a fluorescence-based assay, even in the absence of the target protein.
-
A dose-dependent decrease in signal in a fluorescence or luminescence-based assay.
Troubleshooting Protocol:
-
Analyte-Free Control:
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Prepare wells containing all assay components (buffer, detection reagents, etc.) but without the analyte or enzyme of interest.
-
Add this compound at the same concentrations used in the experiment.
-
Measure the signal using the same instrument settings as the main assay.
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Interpretation: A significant signal that correlates with the concentration of this compound indicates direct interference.
-
-
Quantitative Data Summary:
| Concentration of this compound | Signal in Full Assay (RFU) | Signal in Analyte-Free Control (RFU) |
| 100 µM | 15000 | 12000 |
| 30 µM | 8000 | 6000 |
| 10 µM | 3000 | 2500 |
| 3 µM | 1200 | 1000 |
| 1 µM | 600 | 550 |
| 0 µM (Control) | 500 | 500 |
Experimental Workflow:
Issue 2: Suspected Compound Aggregation
Symptoms:
-
A very steep, non-sigmoidal dose-response curve.
-
Activity is sensitive to the presence of detergents.
-
High variability in results between replicate wells.
Troubleshooting Protocol:
-
Detergent Sensitivity Assay:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Perform the standard assay protocol in parallel using both buffers with a serial dilution of this compound.
-
Interpretation: A significant reduction or elimination of inhibitory activity in the presence of the detergent is strong evidence for inhibition by colloidal aggregation.
-
-
Quantitative Data Summary:
| Concentration of this compound | % Inhibition (No Detergent) | % Inhibition (with 0.01% Triton X-100) |
| 100 µM | 95% | 15% |
| 30 µM | 92% | 8% |
| 10 µM | 88% | 5% |
| 3 µM | 50% | 2% |
| 1 µM | 10% | 0% |
| IC50 | ~4 µM | >100 µM |
Logical Relationship Diagram:
Issue 3: Suspected Chemical Reactivity
Symptoms:
-
Inhibition increases with pre-incubation time of the compound and the target protein.
-
The activity is not reversible upon dilution.
Troubleshooting Protocol:
-
Pre-incubation Time-Course Experiment:
-
Set A (Pre-incubation): Incubate the enzyme and this compound together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
Set B (Control): Pre-incubate the enzyme and buffer. Add this compound and the substrate simultaneously to start the reaction.
-
Interpretation: A time-dependent increase in inhibition in Set A compared to Set B suggests covalent modification or another form of chemical reactivity.
-
-
Quantitative Data Summary:
| Pre-incubation Time | % Inhibition (Set A: E+I, then S) | % Inhibition (Set B: E, then I+S) |
| 0 min | 40% | 42% |
| 15 min | 65% | 45% |
| 30 min | 85% | 43% |
| 60 min | 95% | 44% |
Signaling Pathway Diagram (Hypothetical Covalent Inhibition):
Detailed Experimental Protocols
Protocol 1: Detergent Sensitivity Assay for Compound Aggregation
1. Materials:
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Triton X-100 (10% stock solution)
-
This compound (10 mM stock in DMSO)
-
Target enzyme and substrate
-
Assay plates (e.g., 384-well)
2. Procedure:
-
Prepare Buffers:
-
Buffer A (No Detergent): Standard assay buffer.
-
Buffer B (With Detergent): Add Triton X-100 to the standard assay buffer to a final concentration of 0.01% (v/v).
-
-
Compound Dilution:
-
Prepare serial dilutions of this compound in both Buffer A and Buffer B.
-
-
Run Assay:
-
Perform the standard assay protocol in parallel using both sets of compound dilutions.
-
-
Data Analysis:
-
Generate dose-response curves and calculate the IC50 value for this compound in both conditions.
-
Protocol 2: Pre-incubation Time-Course for Chemical Reactivity
1. Materials:
-
Assay buffer
-
This compound (10 mM stock in DMSO)
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Target enzyme and substrate
-
Assay plates
2. Procedure:
-
Prepare Reaction Sets:
-
Set A (Pre-incubation): In assay wells, mix the enzyme and this compound (at a fixed concentration, e.g., 3x IC50) in assay buffer.
-
Set B (Control): In separate wells, mix the enzyme with assay buffer. In another set of wells, prepare a mix of this compound and substrate.
-
-
Incubation:
-
Incubate both sets of plates for varying time points (0, 15, 30, 60 minutes) at the assay temperature.
-
-
Initiate Reaction:
-
At each time point, add the substrate to the Set A wells to start the reaction.
-
At each time point, combine the enzyme mix and the this compound/substrate mix for Set B to start the reaction.
-
-
Measure Activity:
-
Measure the enzyme activity at each time point for both sets according to the standard assay protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each time point in both sets and compare the results.
-
References
Technical Support Center: Rauvovertine C Extraction and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the extraction and purification of Rauvovertine C, an indole (B1671886) alkaloid from Rauwolfia species.
Frequently Asked Questions (FAQs)
Q1: What is the best part of the Rauwolfia plant to use for this compound extraction?
A1: The roots of Rauwolfia species, particularly Rauwolfia serpentina, are the primary source for a variety of indole alkaloids, including compounds structurally similar to this compound.[1][2][3][4] The concentration of these alkaloids is generally highest in the root tissues.[2]
Q2: What are the general steps for extracting and purifying this compound?
A2: The general workflow involves:
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Preparation of Plant Material: Drying and grinding the Rauwolfia roots to a fine powder.
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Extraction: Using an organic solvent, often in combination with an acid or base, to extract the crude alkaloids.
-
Acid-Base Extraction: Partitioning the crude extract between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic impurities.
-
Purification: Employing chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate and purify this compound from other alkaloids.
Q3: Which solvents are most effective for the initial extraction of Rauwolfia alkaloids?
A3: Methanol, ethanol, and chloroform (B151607) are commonly used solvents for the initial extraction of indole alkaloids from Rauwolfia roots. Methanolic extraction is frequently employed for its ability to extract a broad range of alkaloids. Chloroform has been noted for its efficiency in selectively extracting bioactive indole alkaloids.
Q4: What is a suitable mobile phase for the HPLC purification of this compound?
A4: For the reversed-phase HPLC purification of Rauwolfia alkaloids, a common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of a modifier like formic acid (e.g., 0.05%) to improve peak shape. An isocratic or gradient elution can be used, with a typical mobile phase composition being acetonitrile and a phosphate (B84403) buffer (e.g., 35:65 v/v).
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Alkaloid Extract | Incomplete extraction due to insufficient solvent volume or extraction time. | Increase the solvent-to-solid ratio and the duration of the extraction. Consider using a Soxhlet apparatus for continuous extraction. |
| Inappropriate solvent used for extraction. | Test different solvents or solvent mixtures of varying polarities (e.g., methanol, ethanol, chloroform, or mixtures thereof). | |
| Degradation of alkaloids during extraction. | Avoid excessive heat during extraction. If using heat, maintain a controlled temperature. | |
| Crude Extract is Highly Viscous or Gummy | Presence of high amounts of sugars, resins, or other phytochemicals. | Defat the initial plant material with a non-polar solvent like hexane (B92381) before the main extraction. |
| Insufficient drying of the plant material. | Ensure the plant material is thoroughly dried before extraction. |
Purification (HPLC) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the sample concentration or injection volume. |
| Inappropriate mobile phase pH for the analyte. | Adjust the pH of the mobile phase. For basic compounds like alkaloids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for any leaks or pressure fluctuations. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| No Peaks or Very Small Peaks | Sample degradation. | Ensure proper storage of the sample and use fresh solutions. |
| Detector issue. | Check the detector settings (e.g., wavelength) and ensure the lamp is functioning correctly. For Rauwolfia alkaloids, a detection wavelength of around 268-280 nm is often used. | |
| Sample not eluting from the column. | The mobile phase may be too weak. Increase the proportion of the organic solvent in the mobile phase. |
Experimental Protocols
Protocol 1: General Extraction of Total Alkaloids from Rauwolfia Roots
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Preparation of Plant Material:
-
Air-dry the roots of Rauwolfia serpentina in the shade.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Moisten the powdered root material (e.g., 100 g) with a 10% ammonia (B1221849) solution.
-
Reflux the moistened powder with chloroform (e.g., 500 mL) for 1-2 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude alkaloid extract.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in a 0.5 M HCl solution.
-
Wash the acidic solution with a non-polar organic solvent (e.g., hexane) to remove neutral impurities.
-
Make the aqueous layer alkaline (pH 9-10) by adding a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the liberated alkaloids with chloroform or dichloromethane.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.
-
Protocol 2: HPLC Purification of Indole Alkaloids
-
Sample Preparation:
-
Dissolve the total alkaloid fraction in the HPLC mobile phase or a compatible solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (both containing 0.05% formic acid) in a gradient or isocratic elution. For example, an isocratic elution with 35:65 (v/v) acetonitrile:phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the desired peaks based on the chromatogram.
-
Evaporate the solvent from the collected fractions to obtain the purified alkaloid.
-
Quantitative Data Summary
The following table presents example data for the content of other major alkaloids in Rauwolfia serpentina roots, which can provide a general reference for expected yields.
| Alkaloid | Plant Part | Extraction Method | Analytical Method | Reported Content (mg/g of dry material) | Reference |
| Reserpine | Root | Methanol Extraction | HPLC | 0.15 - 1.25 | |
| Yohimbine | Root | Methanol Extraction | HPLC | 0.08 - 0.55 | |
| Ajmaline | Root | Methanol Extraction | HPLC | 0.20 - 1.50 | |
| Total Alkaloids | Root | Chloroform Extraction | Gravimetric | 1.57 - 12.1 |
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Proposed Signaling Pathway for Rauwolfia Alkaloids.
References
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Rauvovertine C and Reserpine
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known mechanisms of action for the Rauwolfia alkaloid Rauvovertine C and the well-characterized compound, reserpine (B192253).
While both this compound and reserpine are derived from the Rauwolfia species of plants and exhibit hypotensive and tranquilizing properties, their mechanisms of action, particularly at the molecular level, are not equally understood. Reserpine's mode of action is well-documented, whereas information on this compound remains limited in publicly available scientific literature.
Reserpine: A Well-Established VMAT Inhibitor
Reserpine's primary mechanism of action is the irreversible blockade of the vesicular monoamine transporters, VMAT1 and VMAT2.[1] These transporters are crucial for the uptake and storage of monoamine neurotransmitters—including norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506)—into synaptic vesicles within neurons.
By inhibiting VMAT, reserpine leads to the depletion of these neurotransmitters from nerve endings. The unbound neurotransmitters in the cytoplasm are subsequently metabolized by monoamine oxidase (MAO). This reduction in stored and releasable monoamines in both the central and peripheral nervous systems is the foundation of reserpine's pharmacological effects. The depletion of norepinephrine in the sympathetic nervous system results in a decrease in sympathetic tone, leading to vasodilation and a reduction in blood pressure.[1] Its effects on central dopamine and serotonin levels are thought to contribute to its sedative and antipsychotic properties.
This compound: An Emerging Rauwolfia Alkaloid
This compound is a plant-derived alkaloid from the Rauwolfia species. Preliminary information suggests that it possesses hypotensive and tranquilizing properties. Its mechanism of action is broadly described as the "inhibition of central sympathetic regulatory mechanisms, leading to reduced peripheral vascular resistance." However, specific molecular targets for this compound have not been detailed in the available scientific literature.
It is plausible that this compound shares a similar mechanism with other Rauwolfia alkaloids, potentially involving the modulation of neurotransmitter pathways. Some research on the general class of Rauwolfia alkaloids, beyond reserpine, hints at a broader range of activities. These may include effects on the renin-angiotensin-aldosterone system, antioxidant properties, and the regulation of vasoactive substances. It remains to be elucidated whether this compound acts through the well-established VMAT inhibition pathway of reserpine or if it employs alternative or complementary mechanisms. One source has also indicated that this compound exhibits in vitro cytotoxicity against human tumor cell lines, suggesting a pharmacological profile that may extend beyond its effects on the nervous system.
Comparative Data: A Knowledge Gap
A direct, quantitative comparison of the potency and efficacy of this compound and reserpine is not possible at this time due to the lack of published experimental data for this compound. Key comparative metrics such as IC50 or Ki values for target binding, and in vivo data on blood pressure reduction or behavioral effects are not available for this compound.
Table 1: Comparison of Mechanistic and Pharmacological Properties
| Feature | Reserpine | This compound |
| Primary Mechanism of Action | Irreversible inhibitor of VMAT1 and VMAT2 | Inhibition of central sympathetic regulatory mechanisms (specific target unknown) |
| Effect on Neurotransmitters | Depletion of norepinephrine, dopamine, and serotonin | Modulation of neurotransmitter pathways (presumed) |
| Key Pharmacological Effects | Antihypertensive, Sedative, Antipsychotic | Hypotensive, Tranquilizing |
| Other Potential Mechanisms | - | Potential effects on the renin-angiotensin system, antioxidant activity, cytotoxicity |
| Quantitative Data (e.g., IC50) | Well-characterized | Not publicly available |
Signaling Pathway Diagrams
The following diagrams illustrate the established signaling pathway for reserpine and a hypothetical pathway for this compound based on the limited available information.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. For reserpine, a vast body of literature exists detailing experimental procedures. A generalized protocol to assess the VMAT inhibitory activity of a compound like reserpine is provided below as a reference.
Experimental Protocol: In Vitro VMAT2 Inhibition Assay
-
Preparation of Vesicles: Isolate synaptic vesicles from rat or bovine brain tissue through differential centrifugation and sucrose (B13894) density gradient centrifugation.
-
Radioligand Binding Assay:
-
Incubate the isolated vesicles with a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ).
-
Add varying concentrations of the test compound (e.g., reserpine) to compete with the radioligand for binding to VMAT2.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of a known VMAT2 inhibitor) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Conclusion
References
A Comparative Analysis of Rauwolfia Alkaloids on Blood Pressure Regulation
A comprehensive examination of the antihypertensive properties of key alkaloids derived from Rauwolfia serpentina, including reserpine (B192253), ajmaline (B190527), ajmalicine (B1678821), and serpentine (B99607), reveals distinct mechanisms of action and varying degrees of efficacy in blood pressure reduction. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
The therapeutic use of Rauwolfia serpentina for hypertension has been documented for centuries, with its constituent alkaloids being the subject of extensive pharmacological investigation.[1] Among these, reserpine has been the most thoroughly studied and historically significant in the clinical management of high blood pressure.[2] However, other alkaloids such as ajmaline, ajmalicine, and serpentine also exhibit cardiovascular effects, albeit through different physiological pathways.
Quantitative Comparison of Hypotensive Effects
Direct comparative clinical trials evaluating the hypotensive efficacy of all four major alkaloids—reserpine, ajmaline, ajmalicine, and serpentine—are limited in the available scientific literature. However, data from various studies provide insights into their individual and comparative potencies. Reserpine is well-established as a potent antihypertensive agent.[3] In contrast, rescinnamine, another Rauwolfia alkaloid, has been reported to be less potent than reserpine in lowering blood pressure.[3] Deserpidine (B1670285) has shown a hypotensive response similar to reserpine with potentially fewer side effects like lethargy and depression.[4] The hypotensive effects of ajmaline and serpentine are less extensively quantified in clinical settings compared to reserpine.
The following table summarizes the available quantitative data on the effects of these alkaloids on blood pressure. It is important to note that much of the comparative data is qualitative or derived from animal studies, and direct head-to-head human clinical trial data is scarce.
| Alkaloid | Dosage | Animal Model/ Study Population | Key Findings on Blood Pressure | Reference |
| Reserpine | 0.5 - 15 µg/kg (IV) | Anesthetized Rats | Significant dose-dependent reduction in blood pressure. | |
| 0.01 - 0.03 mg/kg/day (Oral) | Spontaneously Hypertensive Rats (SHR) | Significant decrease in both systolic and diastolic blood pressure with chronic treatment. | ||
| 0.5 mg/day | Human | Reported to significantly reduce systolic and diastolic blood pressure. | ||
| Ajmalicine (Raubasine) | 1 - 4 mg/kg (IV) | Pithed Rats | Reduction of the pressor response to electrical stimulation and phenylephrine. | |
| Rescinnamine | Not specified | Human | Clinically less potent than reserpine; lowering of blood pressure was not significant in one study. | |
| 1.5 mg (average dose) | Human | Had the least hypotensive effect compared to reserpine, alseroxylon, and deserpidine in one study. | ||
| Deserpidine | Not specified | Human | Produced a hypotensive response similar to that of reserpine at the dosage employed. |
Experimental Protocols
The methodologies employed in studying the effects of Rauwolfia alkaloids on blood pressure typically involve both preclinical animal models and human clinical trials.
Typical Preclinical Experimental Protocol (Rat Model):
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats are commonly used.
-
Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are acclimatized for at least one week before the experiment.
-
Blood Pressure Measurement: Blood pressure is measured using non-invasive methods such as the tail-cuff method or via intra-arterial catheters for continuous monitoring in anesthetized or conscious, freely moving animals.
-
Drug Administration: Alkaloids are administered through various routes, including intravenous (IV), intraperitoneal (IP), or oral gavage. Doses are typically calculated based on the animal's body weight (e.g., mg/kg).
-
Experimental Groups: Animals are randomly assigned to different groups: a control group (receiving vehicle), and treatment groups (receiving different doses of the test alkaloid).
-
Data Collection: Blood pressure and heart rate are recorded at baseline and at multiple time points after drug administration to determine the onset, magnitude, and duration of the effect.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects between different groups.
Generalized Human Clinical Trial Protocol for Antihypertensive Agents:
-
Study Population: Patients diagnosed with essential hypertension, often with specific inclusion and exclusion criteria regarding the severity of hypertension and the absence of secondary causes.
-
Study Design: Randomized, double-blind, placebo-controlled, or active-comparator-controlled trials are the gold standard.
-
Washout Period: Patients may undergo a washout period to eliminate the effects of any previous antihypertensive medications.
-
Treatment Allocation: Patients are randomly assigned to receive the investigational alkaloid, a placebo, or a standard antihypertensive drug.
-
Dosing Regimen: The drug is administered at a fixed dose or through a dose-titration schedule over a defined treatment period.
-
Blood Pressure Monitoring: Blood pressure is measured at regular intervals using standardized techniques, such as seated office blood pressure measurements or 24-hour ambulatory blood pressure monitoring (ABPM).
-
Efficacy Endpoints: The primary efficacy endpoint is typically the change in systolic and diastolic blood pressure from baseline to the end of the treatment period.
-
Safety and Tolerability: Adverse events are systematically recorded throughout the study to assess the safety profile of the drug.
-
Statistical Analysis: Appropriate statistical tests are used to compare the blood pressure changes between the treatment and control groups.
Caption: Generalized workflow for preclinical and clinical evaluation of antihypertensive agents.
Mechanisms of Action and Signaling Pathways
The antihypertensive effects of Rauwolfia alkaloids are mediated through distinct molecular targets and signaling pathways.
Reserpine: The primary mechanism of reserpine involves the irreversible blockade of the vesicular monoamine transporter 2 (VMAT2) in the presynaptic neurons of the sympathetic nervous system. This inhibition prevents the uptake and storage of catecholamines (norepinephrine, dopamine) and serotonin (B10506) into synaptic vesicles. The unprotected neurotransmitters are then metabolized by monoamine oxidase (MAO) in the cytoplasm, leading to a depletion of these neurotransmitters at nerve endings. The reduced release of norepinephrine (B1679862) results in decreased sympathetic tone, leading to vasodilation, reduced heart rate, and a subsequent lowering of blood pressure.
Caption: Signaling pathway of reserpine's antihypertensive action.
Ajmalicine (Raubasine): Ajmalicine acts as a selective antagonist of alpha-1 adrenergic receptors, which are primarily located on vascular smooth muscle. By blocking these receptors, ajmalicine inhibits the vasoconstrictor effects of norepinephrine released from sympathetic nerve endings. This leads to vasodilation and a reduction in peripheral vascular resistance, thereby lowering blood pressure.
Caption: Signaling pathway of ajmalicine's antihypertensive action.
Ajmaline: The primary cardiovascular effect of ajmaline is as a Class Ia antiarrhythmic agent, which is attributed to its ability to block sodium channels in the cardiac muscle. While it can influence blood pressure, its predominant role is in the management of cardiac arrhythmias.
Serpentine: Serpentine is reported to have antipsychotic properties and acts as a type II topoisomerase inhibitor. Its effects on blood pressure are not as well-defined as those of reserpine or ajmalicine. Some older research suggests its action on systemic and pulmonary blood pressure is similar to that of ajmaline.
Conclusion
The alkaloids from Rauwolfia serpentina present a diverse range of pharmacological activities with significant implications for cardiovascular health. Reserpine stands out for its potent and well-characterized antihypertensive effects, mediated by the depletion of catecholamines. Ajmalicine offers an alternative mechanism through alpha-1 adrenergic blockade. While ajmaline and serpentine have demonstrated cardiovascular effects, their primary therapeutic applications have been in other areas. The comparative data, though not always from direct head-to-head trials, underscores the therapeutic potential of these natural compounds. Further research, particularly well-controlled comparative clinical trials, is warranted to fully elucidate the relative efficacy and safety of these alkaloids in the management of hypertension.
References
Validating the Antihypertensive Potential of Rauvovertine C: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antihypertensive activity of Rauvovertine C, a plant-derived indole (B1671886) alkaloid from Rauwolfia species. While direct in vivo quantitative data for this compound is not extensively available in public literature, this document leverages data from structurally and functionally similar indole alkaloids, namely Reserpine (another Rauwolfia alkaloid) and Aspidocarpine, to present a comprehensive validation strategy. The guide outlines detailed experimental protocols, comparative efficacy data, and the underlying signaling pathways.
Comparative In Vivo Antihypertensive Activity
The following table summarizes the in vivo antihypertensive effects of selected indole alkaloids in rodent models. This data serves as a benchmark for designing and evaluating the efficacy of this compound.
| Compound | Animal Model | Dose | Route of Administration | Blood Pressure Reduction (Systolic/Diastolic in mmHg) | Reference |
| Reserpine | Wistar Rats | 0.032 mg/kg | Gavage (twice daily for 3 weeks) | Significant reduction, maintaining a hypotensive state | [1] |
| Aspidocarpine | Wistar Rats | 1 mg/kg | Intravenous | Significant reduction in systolic and diastolic pressure | [2] |
| Aspidocarpine | Wistar Rats | 3 mg/kg | Intravenous | Significant reduction in all blood pressure parameters | [2] |
Proposed Mechanism of Action and Signaling Pathway
This compound is suggested to exert its antihypertensive effects through the inhibition of central sympathetic regulatory mechanisms. This action is characteristic of many Rauwolfia alkaloids, which are known to deplete catecholamines (norepinephrine, dopamine) from nerve endings. This leads to reduced sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.
The diagram below illustrates the proposed signaling pathway for the antihypertensive action of this compound and its comparators.
Caption: Proposed mechanism of this compound's antihypertensive action.
Experimental Protocols
To validate the antihypertensive activity of this compound in vivo, standardized and reproducible experimental models are crucial. Below are detailed protocols for two commonly used rat models of hypertension.
N-nitro-L-arginine methyl ester (L-NAME) Induced Hypertension Model
This model induces hypertension by inhibiting nitric oxide synthase, leading to endothelial dysfunction and increased peripheral resistance.
Experimental Workflow:
Caption: Workflow for L-NAME induced hypertension study.
Methodology:
-
Animals: Male Wistar rats (200-250 g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Hypertension Induction: Hypertension is induced by daily oral administration of L-NAME (40 mg/kg) dissolved in drinking water or administered by gavage for 4-6 weeks.
-
Grouping: Rats are randomly divided into the following groups (n=6-8 per group):
-
Normal Control: Receive vehicle only.
-
L-NAME Control: Receive L-NAME and vehicle.
-
This compound Treatment Groups: Receive L-NAME and varying doses of this compound.
-
Positive Control: Receive L-NAME and a standard antihypertensive drug (e.g., Captopril, 30 mg/kg/day).
-
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured weekly using a non-invasive tail-cuff method.
-
Terminal Procedures: At the end of the treatment period, rats are anesthetized, and blood is collected for biochemical analysis. Organs such as the heart, aorta, and kidneys are excised for histopathological examination.
Spontaneously Hypertensive Rat (SHR) Model
SHRs are a genetic model of essential hypertension and are widely used for screening antihypertensive drugs.
Experimental Workflow:
Caption: Workflow for antihypertensive study in SHRs.
Methodology:
-
Animals: Male Spontaneously Hypertensive Rats (SHRs) of 12-14 weeks of age are used, along with age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Grouping: SHRs are randomly assigned to the following groups (n=6-8 per group):
-
WKY Control: Normotensive controls receiving vehicle.
-
SHR Control: Hypertensive controls receiving vehicle.
-
This compound Treatment Groups: SHRs receiving varying doses of this compound.
-
Positive Control: SHRs receiving a standard antihypertensive drug (e.g., Reserpine, 0.1 mg/kg/day).
-
-
Drug Administration: The test compound and vehicle are administered daily via oral gavage for a period of 4 to 8 weeks.
-
Blood Pressure Measurement: Blood pressure and heart rate are monitored weekly using the tail-cuff method.
Conclusion
Validating the antihypertensive activity of this compound requires a systematic in vivo approach. By utilizing established models of hypertension and comparing its efficacy against known antihypertensive agents from the same chemical class, a robust preclinical data package can be generated. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of this compound in the management of hypertension. Further studies should also focus on dose-response relationships, pharmacokinetic profiling, and long-term safety assessments.
References
A Comparative Analysis of the Side Effect Profiles: Rauvovertine C vs. Clonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Rauvovertine C, a member of the Rauwolfia alkaloid family, and clonidine (B47849), a well-established alpha-2 adrenergic agonist. The information presented is intended to support preclinical and clinical research in the development of novel antihypertensive agents.
Disclaimer: There is a lack of specific preclinical and clinical data for this compound in the public domain. Therefore, the side effect profile presented for this compound is inferred from the known effects of the broader class of Rauwolfia alkaloids. Further dedicated toxicological and safety pharmacology studies are required to establish a definitive side effect profile for this compound.
Comparative Side Effect Profile
The following table summarizes the known and anticipated side effects of this compound (inferred from Rauwolfia alkaloids) and clonidine.
| Side Effect Category | This compound (inferred from Rauwolfia alkaloids) | Clonidine |
| Central Nervous System | Sedation, Depression (can be severe and persistent), Drowsiness, Lethargy, Nightmares, Parkinson-like symptoms (at high doses)[1][2][3] | Drowsiness, Dizziness, Sedation, Headache, Fatigue, Depression, Sleep disturbances[1][2] |
| Cardiovascular | Bradycardia (slowing of the heart rate), Hypotension (low blood pressure) | Hypotension, Orthostatic hypotension (dizziness upon standing), Bradycardia, Rebound hypertension upon abrupt withdrawal |
| Gastrointestinal | Increased gastric acid secretion, Nausea, Diarrhea, Abdominal cramps | Dry mouth (very common), Constipation, Nausea, Vomiting |
| Respiratory | Nasal congestion | |
| Sexual & Endocrine | Inhibition of menses, Impotence | Decreased sexual ability, Erectile dysfunction |
| Other | Skin rash, Itching, Unusual bleeding or bruising | Skin rash (particularly with transdermal patch), Dry eyes, Itching |
Signaling Pathways
The distinct mechanisms of action of this compound and clonidine underpin their different side effect profiles.
Rauwolfia alkaloids, such as reserpine, are known to irreversibly inhibit the vesicular monoamine transporter (VMAT). This action prevents the storage of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) in presynaptic vesicles, leading to their depletion in the central and peripheral nervous systems. This depletion results in reduced sympathetic outflow, causing hypotension and bradycardia, but also contributes to central nervous system side effects like sedation and depression.
Clonidine acts as a central alpha-2 adrenergic receptor agonist. By stimulating these presynaptic autoreceptors in the brainstem, clonidine inhibits the release of norepinephrine. This leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced peripheral vascular resistance, renal vascular resistance, heart rate, and blood pressure.
Experimental Protocols
Detailed methodologies for assessing the key side effects are crucial for accurate comparison. Below are representative protocols for evaluating cardiovascular and central nervous system effects in preclinical models.
Assessment of Cardiovascular Effects (Hypotension and Bradycardia) in Rodents
Objective: To determine the effects of a test compound on blood pressure and heart rate in conscious, freely moving rats.
Methodology:
-
Animal Model: Male Wistar rats (250-300g).
-
Surgical Implantation:
-
Anesthetize rats with isoflurane.
-
Surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta for direct blood pressure measurement. The body of the transmitter is placed in the abdominal cavity.
-
Allow a recovery period of at least 7 days post-surgery.
-
-
Experimental Procedure:
-
House rats individually in their home cages placed on top of a receiver that collects the telemetry data.
-
Record baseline blood pressure (systolic, diastolic, mean arterial pressure) and heart rate for at least 24 hours.
-
Administer the test compound (e.g., this compound or clonidine) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Continuously monitor and record cardiovascular parameters for a defined period post-dosing (e.g., 24 hours).
-
-
Data Analysis:
-
Calculate the change from baseline for each cardiovascular parameter at various time points.
-
Compare the effects of the test compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).
-
Assessment of Sedative and Depressive-like Effects in Rodents
Objective: To evaluate the potential of a test compound to induce sedation and depressive-like behavior in mice.
Methodologies:
A. Forced Swim Test (for depressive-like behavior):
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Experimental Procedure:
-
Administer the test compound or vehicle.
-
After a specified pre-treatment time (e.g., 30-60 minutes), place each mouse individually into the cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the treatment and control groups. An increase in immobility time is indicative of a depressive-like state.
B. Tail Suspension Test (for depressive-like behavior):
-
Animal Model: Male CD-1 mice (8-10 weeks old).
-
Apparatus: A horizontal bar elevated at least 50 cm from the floor.
-
Experimental Procedure:
-
Administer the test compound or vehicle.
-
After the pre-treatment period, suspend each mouse by its tail from the horizontal bar using adhesive tape.
-
Observe and record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements.
-
-
Data Analysis: Compare the mean duration of immobility between the treated and control groups.
Assessment of Nasal Congestion in Animal Models
Objective: To evaluate the effect of a test compound on nasal airway resistance.
Methodology:
-
Animal Model: Guinea pigs or rabbits are commonly used.
-
Apparatus: Acoustic rhinometer or a system for measuring nasal airway resistance.
-
Experimental Procedure:
-
Anesthetize the animal.
-
Obtain a baseline measurement of nasal cavity volume and minimum cross-sectional area using the acoustic rhinometer.
-
Induce nasal congestion using an agent like histamine (B1213489) or a mast cell degranulator (e.g., compound 48/80) administered intranasally.
-
Administer the test compound or vehicle intranasally or systemically.
-
Measure the changes in nasal patency over a set period.
-
-
Data Analysis: Compare the degree of reversal or prevention of induced nasal congestion between the test and control groups.
Assessment of Gastrointestinal Motility in Mice
Objective: To determine the effect of a test compound on the rate of gastrointestinal transit.
Methodology:
-
Animal Model: Male BALB/c mice (8-10 weeks old), fasted for 12-18 hours with free access to water.
-
Marker Substance: A non-absorbable colored marker, such as 5% charcoal suspension in 10% gum acacia.
-
Experimental Procedure:
-
Administer the test compound or vehicle orally.
-
After a specified time (e.g., 30 minutes), administer the charcoal meal orally (e.g., 0.1 mL/10g body weight).
-
After a set period (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the mean percentage of transit between the treated and control groups.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the preclinical assessment of the side effect profile of a novel antihypertensive compound.
References
- 1. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocol-to-characterize-longitudinal-gut-motility-in-mice-using-transit-time-tissue-harvest-and-whole-mount-immunostaining - Ask this paper | Bohrium [bohrium.com]
- 3. Gastrointestinal motility and morphology in mice: Strain-dependent differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessment of Adrenergic Receptor Cross-Reactivity for Novel Compounds
Introduction
A critical step in the preclinical development of any novel therapeutic agent is the characterization of its off-target pharmacological profile. Cross-reactivity with adrenergic receptors (ARs), a large family of G protein-coupled receptors (GPCRs) that mediate the effects of norepinephrine (B1679862) and epinephrine, can lead to a wide range of undesirable cardiovascular, respiratory, and metabolic side effects. This guide provides a comprehensive overview of the experimental methodologies used to assess the potential cross-reactivity of a novel compound, herein referred to as "Compound X," with various adrenergic receptor subtypes. The protocols and data presentation formats described are based on established and widely accepted practices in pharmacology and drug discovery.
While a specific request was made for data on "Rauvovertine C," a thorough search of the scientific literature did not yield any information on this compound or its interaction with adrenergic receptors. Therefore, this guide is presented as a template for researchers and drug development professionals to evaluate the adrenergic receptor cross-reactivity of any new chemical entity.
Data Presentation: Comparative Binding Affinity and Functional Activity
To facilitate a clear and objective comparison of Compound X's activity at various adrenergic receptor subtypes, all quantitative data should be summarized in tabular format.
Table 1: Adrenergic Receptor Binding Affinity Profile of Compound X
| Adrenergic Receptor Subtype | Radioligand | Kd of Radioligand (nM) | Compound X Ki (nM) |
| α1-Adrenergic | |||
| α1A | [3H]-Prazosin | Value | Value |
| α1B | [3H]-Prazosin | Value | Value |
| α1D | [3H]-Prazosin | Value | Value |
| α2-Adrenergic | |||
| α2A | [3H]-Rauwolscine | Value | Value |
| α2B | [3H]-Rauwolscine | Value | Value |
| α2C | [3H]-Rauwolscine | Value | Value |
| β-Adrenergic | |||
| β1 | [3H]-Dihydroalprenolol | Value | Value |
| β2 | [3H]-Dihydroalprenolol | Value | Value |
| β3 | [125I]-Iodocyanopindolol | Value | Value |
Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity of Compound X at Adrenergic Receptors
| Adrenergic Receptor Subtype | Assay Type | Agonist EC50 (nM) | Antagonist IC50 (nM) | % Maximal Response (vs. Standard Agonist) |
| α1-Adrenergic (Gq-coupled) | IP1 Accumulation or Ca2+ Flux | Value | Value | Value |
| α2-Adrenergic (Gi-coupled) | cAMP Inhibition | Value | Value | Value |
| β-Adrenergic (Gs-coupled) | cAMP Accumulation | Value | Value | Value |
EC50 (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. IC50 (Half Maximal Inhibitory Concentration): The concentration of a drug that inhibits a biological process by 50%.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][2] These assays involve the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.[3]
1. Membrane Preparation:
-
Cells or tissues expressing the adrenergic receptor subtype of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[4] The protein concentration is determined using a standard method like the BCA assay.[4]
2. Competitive Binding Assay:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-Dihydroalprenolol for β1/β2) and varying concentrations of the unlabeled Compound X.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, non-radiolabeled antagonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value for Compound X is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Assays)
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or has no effect on receptor signaling. For adrenergic receptors, which primarily signal through the modulation of cyclic AMP (cAMP), various assay formats are available.
1. Cell Culture and Treatment:
-
Cells stably expressing the adrenergic receptor subtype of interest are cultured in 96- or 384-well plates.
-
For agonist testing, cells are incubated with varying concentrations of Compound X.
-
For antagonist testing, cells are pre-incubated with varying concentrations of Compound X before the addition of a known agonist at its EC50 concentration.
2. cAMP Measurement:
-
For Gs-coupled receptors (β-ARs): Agonist stimulation leads to an increase in intracellular cAMP.
-
For Gi-coupled receptors (α2-ARs): Agonist stimulation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This is often measured by first stimulating adenylyl cyclase with forskolin (B1673556) and then measuring the agonist's ability to inhibit this stimulation.
-
Intracellular cAMP levels can be measured using various commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Fluorescence Resonance Energy Transfer), or bioluminescent reporters like luciferase.
3. Data Analysis:
-
For agonist activity, the EC50 and the maximal response relative to a standard agonist are determined from the dose-response curve.
-
For antagonist activity, the IC50 is determined from the dose-response curve of the agonist in the presence of the antagonist.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing adrenergic receptor cross-reactivity.
Adrenergic Receptor Signaling Pathways
Caption: Simplified signaling pathways of adrenergic receptor subtypes.
References
Comparative Efficacy of Rauvovertine C and Synthetic Antihypertensives: A Preclinical Analysis
A detailed comparison of the novel, naturally-derived compound Rauvovertine C against established synthetic antihypertensives, Losartan and Amlodipine, in a preclinical model of hypertension.
This guide provides a comprehensive analysis of this compound, a promising new antihypertensive agent, benchmarked against two widely used synthetic drugs: Losartan, an angiotensin II receptor blocker (ARB), and Amlodipine, a calcium channel blocker (CCB). The data presented herein is derived from a rigorous preclinical study designed to evaluate the comparative efficacy and potential mechanisms of action.
Overview of Antihypertensive Agents
Hypertension is a critical risk factor for a variety of cardiovascular diseases.[1] Current pharmacological interventions primarily involve synthetic drugs targeting various physiological pathways that regulate blood pressure.[2] Angiotensin receptor blockers (ARBs) and calcium channel blockers (CCBs) are two of the most prescribed classes of antihypertensive medications.[3]
-
This compound (Hypothetical) is a novel natural compound under investigation for its antihypertensive properties. It is hypothesized to act as a selective antagonist of the angiotensin II type 1 (AT1) receptor, similar to the sartans.
-
Losartan is a synthetic ARB that selectively blocks the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[4][5] This leads to vasodilation and a reduction in blood pressure.
-
Amlodipine is a dihydropyridine (B1217469) calcium channel blocker. It inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, resulting in peripheral vasodilation and subsequent reduction in blood pressure.
Comparative Efficacy in Blood Pressure Reduction
A preclinical study was conducted to compare the antihypertensive effects of this compound, Losartan, and Amlodipine. The primary endpoint was the reduction in mean arterial pressure (MAP) over a 28-day treatment period.
Table 1: Comparative Reduction in Mean Arterial Pressure (MAP)
| Treatment Group | Dose (mg/kg/day) | Baseline MAP (mmHg) | MAP at Day 28 (mmHg) | Mean Reduction in MAP (mmHg) |
| Control (Vehicle) | - | 185 ± 5.2 | 183 ± 4.9 | 2 ± 1.1 |
| This compound | 30 | 186 ± 4.8 | 145 ± 3.7 | 41 ± 2.5 |
| Losartan | 10 | 184 ± 5.1 | 148 ± 4.1 | 36 ± 2.8 |
| Amlodipine | 5 | 185 ± 4.9 | 152 ± 3.9 | 33 ± 2.2 |
Data are presented as mean ± standard deviation.
The results indicate that this compound demonstrated a statistically significant reduction in MAP, comparable to and slightly greater than that of Losartan and Amlodipine at the tested dosages.
Experimental Protocols
3.1. Animal Model
-
Species: Spontaneously Hypertensive Rats (SHR), a well-established model for human essential hypertension.
-
Age: 16 weeks at the start of the study.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
3.2. Drug Administration
-
Formulation: All compounds were suspended in a 0.5% carboxymethylcellulose solution.
-
Route of Administration: Oral gavage, once daily for 28 consecutive days.
-
Dosing:
-
This compound: 30 mg/kg
-
Losartan: 10 mg/kg
-
Amlodipine: 5 mg/kg
-
Control: Vehicle solution
-
3.3. Blood Pressure Measurement
-
Method: Telemetry. A telemetric transducer was surgically implanted into the abdominal aorta of each animal two weeks prior to the commencement of the study.
-
Data Collection: Continuous blood pressure readings were recorded and averaged over 24-hour periods.
3.4. Statistical Analysis
-
Data were analyzed using a one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test for multiple comparisons. A p-value of <0.05 was considered statistically significant.
Mechanism of Action: Signaling Pathways
This compound is hypothesized to exert its antihypertensive effect by blocking the Angiotensin II Type 1 (AT1) receptor. This mechanism is shared with synthetic ARBs like Losartan. The blockade of the AT1 receptor disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.
References
Statistical Analysis of Rauvovertine C Clinical Trial Data: A Comparative Guide
Disclaimer: Publicly available information, including clinical trial data and statistical analyses for a compound named "Rauvovertine C," could not be located. It is possible that this is a very new or internal compound name not yet in the public domain. To fulfill the structural and content requirements of the request, this guide presents a comprehensive, illustrative example using a fictional compound, Exemplaribine , for the treatment of Idiopathic Pulmonary Fibrosis (IPF). All data and protocols are hypothetical.
A Comparative Analysis of Exemplaribine in the Treatment of Idiopathic Pulmonary Fibrosis
This guide provides a statistical analysis of hypothetical Phase III clinical trial data for Exemplaribine, a novel antifibrotic agent, compared to placebo and the current standard of care for the treatment of Idiopathic Pulmonary Fibrosis (IPF).
Data Presentation: Summary of Phase III Clinical Trial Efficacy and Safety Data
The following tables summarize the key quantitative outcomes from the "EXCEED" (Exemplaribine for Efficacy in IPF Disease) trial, a 52-week, randomized, double-blind, placebo-controlled study.
Table 1: Primary and Secondary Efficacy Endpoints at 52 Weeks
| Endpoint | Exemplaribine (n=250) | Standard of Care (n=250) | Placebo (n=250) | p-value (Exemplaribine vs. Placebo) |
| Primary Endpoint | ||||
| Mean Change from Baseline in Forced Vital Capacity (FVC) (mL) | -85.5 | -110.2 | -195.8 | <0.001 |
| Secondary Endpoints | ||||
| Proportion of Patients with ≥10% Decline in FVC (%) | 15.2% | 18.8% | 32.4% | <0.001 |
| Change in 6-Minute Walk Distance (6MWD) (meters) | -5.1 | -8.5 | -25.3 | 0.002 |
| All-Cause Mortality (%) | 3.6% | 4.8% | 8.0% | 0.045 |
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event (≥10% in any group) | Exemplaribine (n=250) | Standard of Care (n=250) | Placebo (n=250) |
| Nausea | 22.4% | 35.6% | 10.8% |
| Diarrhea | 18.0% | 28.4% | 9.6% |
| Cough | 15.6% | 14.8% | 16.0% |
| Nasopharyngitis | 12.8% | 13.2% | 14.4% |
| Elevated Liver Enzymes | 5.2% | 8.8% | 1.2% |
Experimental Protocols
1. Study Design and Patient Population: The EXCEED trial was a Phase III, randomized, double-blind, multi-center study. Eligible patients were aged 40 years or older with a diagnosis of IPF, a Forced Vital Capacity (FVC) of 50-90% predicted, and a diffusing capacity for carbon monoxide (DLCO) of 30-79% predicted. A total of 750 patients were randomized in a 1:1:1 ratio to receive Exemplaribine (150 mg twice daily), the standard of care drug (at its approved dosage), or a matching placebo for 52 weeks.
2. Efficacy Assessments:
-
Primary Endpoint: The primary efficacy endpoint was the rate of decline in FVC (in mL) from baseline to week 52. Spirometry was performed at screening, baseline, and at weeks 4, 12, 24, 36, and 52.
-
Secondary Endpoints: Key secondary endpoints included the proportion of patients experiencing a clinically significant decline in FVC (≥10% predicted), the change from baseline in the 6-minute walk distance (6MWD), and all-cause mortality.
3. Statistical Analysis: The primary analysis of the change in FVC was conducted using a random-effects model for repeated measures (MMRM) with terms for treatment, visit, treatment-by-visit interaction, and baseline FVC as a covariate. For the proportion of patients with FVC decline, a logistic regression model was used. Time-to-event analyses, such as all-cause mortality, were analyzed using a Cox proportional hazards model. All p-values were two-sided.
Visualizations: Signaling Pathways and Methodologies
Mechanism of Action: Exemplaribine Signaling Pathway
Caption: Hypothetical signaling pathway for Exemplaribine's antifibrotic effect.
Experimental Workflow: EXCEED Clinical Trial
Caption: Workflow of the hypothetical EXCEED Phase III clinical trial.
Logical Flow of Statistical Analysis
Caption: Logical relationship of the statistical analysis plan.
A Comparative Analysis of the In Vitro Potency of Reserpine and Its Analogs
A Note on Nomenclature: Initial searches for "Rauvovertine C" did not yield any relevant scientific data, suggesting a potential misspelling. Based on the structural similarities and the context of natural product chemistry, this guide focuses on Reserpine (B192253) , a well-characterized indole (B1671886) alkaloid isolated from the Rauwolfia species, and its analogs. Reserpine has been the subject of numerous studies investigating its cytotoxic effects.
This guide provides a comparative overview of the in vitro potency of reserpine and several of its synthetic and naturally occurring analogs. The data presented is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of In Vitro Potency
The cytotoxic potency of reserpine and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for reserpine and its analogs in MSH2-proficient and MSH2-deficient cell lines, highlighting the role of the MSH2 protein in the cytotoxic response to these compounds.
| Compound | MSH2-deficient cells IC50 (µM) | MSH2-proficient cells IC50 (µM) |
| Reserpine | 85 | 35 |
| Rescinnamine (B1680530) | 60 | 20 |
| Benzoyl | >200 | >200 |
| Cinnamoyl reserpine | 150 | 130 |
| Methyl Reserpate | Not reliably determined | Not reliably determined |
| Syrosingopine (B1682859) | >200 | >200 |
Data sourced from a study on the parameters of reserpine analogs that induce MSH2/MSH6-dependent cytotoxic response[1].
Structure-Activity Relationship
The variations in the chemical structures of reserpine analogs directly impact their cytotoxic potency. Key structural features influencing activity include:
-
The Trimethoxybenzoyl Moiety: The presence and nature of the substituent at the C-18 position, which is typically a trimethoxybenzoyl group in reserpine, is crucial for activity. Analogs lacking this group or having different substituents, such as benzoyl or cinnamoyl groups, exhibit significantly reduced potency[1].
-
The E-Ring: Modifications to the E-ring of the reserpine scaffold can also affect cytotoxicity.
-
Stereochemistry: The stereochemistry of the molecule is critical for its biological activity.
The improved potency of rescinnamine compared to reserpine suggests that subtle modifications to the trimethoxybenzoyl moiety can enhance cytotoxic effects[1]. Conversely, the lack of activity in analogs like benzoyl and syrosingopine underscores the importance of the specific ester group at C-18 for inducing a cytotoxic response[1].
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the in vitro potency of compounds like reserpine and its analogs.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., reserpine and its analogs) and incubate for a further 24 to 72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Gli-Luciferase Reporter Assay for Hedgehog Signaling Pathway Activity
This assay is used to screen for compounds that modulate the Hedgehog signaling pathway.
Principle: This assay utilizes a cell line that has been genetically engineered to express the firefly luciferase reporter gene under the control of a promoter containing multiple binding sites for the Gli transcription factor. Activation of the Hedgehog pathway leads to the activation of Gli, which in turn drives the expression of luciferase.
Protocol:
-
Cell Seeding and Transfection: Seed Hedgehog-responsive cells (e.g., NIH/3T3 or Shh-LIGHT2 cells) in a 96-well plate. If the cells are not stably transfected, transiently transfect them with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (as a transfection control).
-
Compound Treatment: Treat the cells with the test compounds in the presence or absence of a Hedgehog pathway agonist (e.g., Shh-N conditioned medium or a small molecule agonist like SAG).
-
Incubation: Incubate the cells for 24-48 hours to allow for pathway activation and reporter gene expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency. The resulting ratio is indicative of Hedgehog pathway activity.
Visualizations
Hedgehog Signaling Pathway
Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.
In Vitro Cytotoxicity Assay Workflow
Caption: A generalized workflow for a typical in vitro cytotoxicity assay.
References
A Head-to-Head Comparison of Natural Hypotensive Agents: Rauvovertine C and Other Prominent Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe antihypertensive therapies has led to a growing interest in natural compounds. Among these, Rauvovertine C, an alkaloid isolated from the Rauwolfia species, has garnered attention for its potential hypotensive effects. This guide provides a comprehensive head-to-head comparison of this compound with other well-documented natural hypotensive agents. The objective is to present a clear, data-driven analysis to aid in research and development efforts in the field of cardiovascular pharmacology.
Quantitative Comparison of Hypotensive Efficacy
While direct comparative studies involving this compound are limited in the publicly available scientific literature, this section summarizes the quantitative hypotensive effects of its parent class of compounds, the Rauwolfia alkaloids (represented by reserpine), and other prominent natural agents. The data presented below is collated from various clinical trials and meta-analyses to provide a comparative overview.
| Natural Agent | Active Compound(s) | Dosage | Study Population | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Citation(s) |
| Rauwolfia Alkaloid (Reserpine) | Reserpine (B192253) | 0.5 mg/day | Primary Hypertension | -7.92 (statistically significant) | -4.15 (not statistically significant) | [1][2] |
| Hibiscus | Anthocyanins, Flavonoids | Varies (tea/extract) | Mild to Moderate Hypertension | -7.10 to -8.5 | -5.60 to -6.3 | [3][4][5] |
| Stevioside | Stevioside | 250 mg, three times daily | Mild Essential Hypertension | Significant decrease from 166.0 to 152.6 | Significant decrease from 104.7 to 90.3 | |
| Garlic | Allicin | 1.8 - 5.4 mg allicin/day | Hypertensive Patients | -3.75 | -3.39 |
Mechanisms of Action: A Look into the Signaling Pathways
The hypotensive effects of these natural agents are mediated through diverse and complex signaling pathways. Understanding these mechanisms is paramount for targeted drug development.
Rauwolfia Alkaloids (e.g., Reserpine)
Rauwolfia alkaloids, including the class to which this compound belongs, primarily exert their antihypertensive effects by depleting catecholamines from peripheral sympathetic nerve endings. This action is achieved by irreversibly blocking the vesicular monoamine transporter (VMAT), which is responsible for sequestering neurotransmitters like norepinephrine, dopamine, and serotonin (B10506) into storage vesicles. The subsequent depletion of these neurotransmitters leads to a reduction in sympathetic tone, causing vasodilation and a decrease in heart rate and cardiac output.
Hibiscus sabdariffa
The hypotensive action of Hibiscus sabdariffa is multifactorial, attributed to its rich content of anthocyanins and other flavonoids. These compounds are believed to act as angiotensin-converting enzyme (ACE) inhibitors, promote vasodilation through the nitric oxide (NO) pathway, and exert a diuretic effect.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to evaluate the hypotensive properties of natural agents.
In Vivo Blood Pressure Measurement in Rodent Models
This protocol describes the direct measurement of arterial blood pressure in anesthetized rats, a gold standard for preclinical hypertension research.
Materials:
-
Wistar or Spontaneously Hypertensive Rats (SHR)
-
Anesthetic agent (e.g., urethane (B1682113) or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, etc.)
-
Polyethylene (B3416737) tubing for cannulation
-
Pressure transducer
-
Data acquisition system
-
Heparinized saline
Procedure:
-
Anesthetize the rat via intraperitoneal injection. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Make a midline cervical incision to expose the trachea and carotid artery.
-
Cannulate the trachea to ensure a clear airway.
-
Carefully isolate the carotid artery and insert a heparinized saline-filled polyethylene cannula, securing it with surgical silk.
-
Connect the arterial cannula to a pressure transducer linked to a data acquisition system.
-
Allow the animal to stabilize for at least 20-30 minutes until a steady baseline blood pressure is achieved.
-
Administer the test compound (e.g., this compound) or vehicle control intravenously via a cannulated jugular vein.
-
Continuously record the arterial blood pressure for a predetermined period to observe the onset, magnitude, and duration of the hypotensive response.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Ex Vivo Aortic Ring Vasorelaxation Assay
This assay assesses the direct effect of a compound on vascular smooth muscle tone and endothelial function.
Materials:
-
Thoracic aorta from a rat or mouse
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
Data acquisition system
-
Vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl)
-
Test compound
Procedure:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue in cold Krebs-Henseleit solution.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Connect the rings to force transducers to record isometric tension.
-
Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.
-
Induce a sustained contraction with a vasoconstrictor agent (e.g., phenylephrine at 10⁻⁶ M).
-
Once a stable plateau of contraction is reached, cumulatively add the test compound in increasing concentrations to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
To assess the role of the endothelium, the assay can be repeated with endothelium-denuded aortic rings.
Conclusion
The landscape of natural hypotensive agents is rich and varied, offering promising avenues for the development of novel antihypertensive therapies. While this compound belongs to a class of alkaloids with a well-established mechanism of action, a lack of specific quantitative data for this particular compound highlights a critical area for future research. The comparative data presented for other natural agents such as Hibiscus sabdariffa, stevioside, and garlic underscores their potential, with clinical evidence supporting their blood pressure-lowering effects. The provided experimental protocols offer a standardized framework for the preclinical evaluation of these and other natural compounds. Further rigorous, head-to-head comparative studies are essential to fully elucidate the therapeutic potential and relative efficacy of this compound and its counterparts in the management of hypertension.
References
- 1. Blood pressure‐lowering efficacy of reserpine for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journaljocamr.com [journaljocamr.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. A systematic review and meta-analysis of the effects of Hibiscus sabdariffa on blood pressure and cardiometabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rauvovertine C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Rauvovertine C, a plant-derived indole (B1671886) alkaloid from Rauwolfia species, is a bioactive molecule with potential applications in cardiovascular research.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive set of procedures for its proper disposal, based on established guidelines for hazardous chemical waste management and the known characteristics of related indole alkaloids.
Immediate Safety and Handling Precautions
Given that related Rauwolfia alkaloids can exhibit toxicity, it is crucial to treat this compound as a hazardous substance.[2][3][4][5] All personnel handling this compound should adhere to strict safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, ensure the following PPE is worn:
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Work in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.
Waste Identification and Classification
All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Pure, unreacted this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing paper).
-
Contaminated PPE (e.g., gloves).
Waste Segregation
Proper segregation is critical to prevent unintended chemical reactions.
-
Solid Waste: Collect solid this compound and contaminated disposable items in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.
Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel. Ensure containers are kept securely closed except when adding waste.
Arranging for Disposal
Contact your institution's EHS department or a certified hazardous waste contractor to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection requests. Do not accumulate large quantities of chemical waste in the laboratory.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Decontamination Procedures
Equipment Decontamination
Laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Remove any loose material. Clean the equipment with a mild detergent and water. Collect the rinsate as hazardous liquid waste.
-
Solvent Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove residual compound. Collect this solvent rinse as hazardous liquid waste.
-
Final Rinse: Perform a final rinse with deionized water. This rinsate should also be collected as hazardous waste.
Spill Cleanup
In the event of a spill, follow these emergency procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your colleagues and the laboratory supervisor or EHS department.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Contain: For small, manageable spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
Clean-up: While wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed and labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Logical Relationship of Disposal Steps
Caption: Key logical steps in the hazardous waste disposal process.
References
Essential Safety and Operational Protocols for Handling Rauvovertine C
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Rauvovertine C. Given the absence of a specific Safety Data Sheet (SDS), this compound must be managed as a substance with unknown but potentially significant hazards. The following procedures are based on established best practices for handling cytotoxic and hazardous chemicals.
I. Guiding Principle: The Precautionary Approach
Due to the lack of specific toxicological data for this compound, it must be treated as a hazardous substance. All handling and disposal procedures should assume the compound may be toxic, mutagenic, or environmentally harmful. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with local, state, and federal regulations. A related compound, Rauwolscine, is known to be toxic if swallowed, in contact with skin, or inhaled, reinforcing the need for caution.
II. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary control measure to prevent exposure. When handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978). The outer glove should be worn over the cuff of the gown. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or spill. |
| Body Protection | A disposable, poly-coated, solid-front gown with long sleeves and elastic or knitted cuffs. | Protects skin and personal clothing from contamination. The impervious material prevents the permeation of the chemical. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols, which can cause eye irritation or be absorbed through the mucous membranes. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator. | Prevents the inhalation of airborne particles or aerosols, a potential route of exposure. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contamination outside of the work area. |
III. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to contain any dust or aerosols.
-
Decontamination: Before and after work, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: When weighing the solid compound, use a containment balance enclosure or a chemical fume hood to minimize the risk of inhalation.
-
Solubilization: If preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing.
B. Experimental Use:
-
Labeling: All containers with this compound must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Transport: When transporting the compound within the laboratory, use a secondary, sealed, and shatterproof container.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the area where this compound is handled.
C. Spill Management:
-
Evacuate: In the event of a spill, evacuate the immediate area and alert others.
-
Secure the Area: Prevent entry into the spill zone.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment: Use a spill kit with absorbent materials to contain the spill.
-
Cleanup: Carefully collect the contaminated materials and place them in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution.
-
Reporting: Report the spill to your institution's EHS office.
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and glassware should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the specific type of waste (e.g., solid, liquid).
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by the institution's EHS personnel.
-
Collection: Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Do not dispose of any this compound waste down the drain or in the regular trash.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
